Heptadecanoic acid-d3
Description
Properties
IUPAC Name |
17,17,17-trideuterioheptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMQGTRYUADPNZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Heptadecanoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of heptadecanoic acid-d3 (17,17,17-trideuterioheptadecanoic acid). This isotopically labeled fatty acid serves as a crucial internal standard for mass spectrometry-based quantification of its unlabeled counterpart, heptadecanoic acid, a biomarker for dairy fat intake and a compound of interest in metabolic research.[1][2]
Introduction to this compound
Heptadecanoic acid, a 17-carbon saturated fatty acid, is naturally found in trace amounts in dairy products and ruminant fats. Its deuterated analogue, this compound, is a stable, non-radioactive isotopologue where the three hydrogen atoms of the terminal methyl group are replaced with deuterium. This mass shift allows for its use as an internal standard in quantitative analyses, enabling precise and accurate measurements of endogenous heptadecanoic acid in various biological matrices.[1][2] The high isotopic enrichment of commercially available standards, often exceeding 98-99%, is critical for minimizing signal overlap and ensuring analytical accuracy.[1][3][4]
Synthesis of this compound
The chemical synthesis of this compound typically involves the introduction of a deuterated methyl group at the terminus of a 16-carbon chain precursor. While specific proprietary methods may vary between manufacturers, a common and logical synthetic approach involves a Grignard reaction with a deuterated methylating agent.
A plausible synthetic pathway is outlined below:
Experimental Protocol: Synthesis via Grignard Reaction
The following protocol is a representative example of how this compound could be synthesized.
Step 1: Protection of 16-Bromohexadecanoic Acid
-
16-bromohexadecanoic acid is reacted with a protecting group, such as tert-butanol in the presence of a catalyst, to form the corresponding tert-butyl ester. This prevents the acidic proton of the carboxylic acid from interfering with the Grignard reagent.
-
The reaction mixture is worked up and the protected 16-bromohexadecanoate is purified, for example, by column chromatography.
Step 2: Preparation of Deuterated Methyl Grignard Reagent
-
Magnesium turnings are activated in anhydrous diethyl ether.
-
Deuterated methyl iodide (CD3I) is added dropwise to the magnesium suspension under an inert atmosphere (e.g., argon or nitrogen) to initiate the formation of the Grignard reagent, methyl-d3-magnesium iodide (CD3MgI).
Step 3: Grignard Coupling Reaction
-
The protected 16-bromohexadecanoate, dissolved in an anhydrous ether, is added to the freshly prepared deuterated Grignard reagent at a controlled temperature.
-
The reaction is allowed to proceed to completion, resulting in the formation of the protected this compound.
-
The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
Step 4: Deprotection
-
The protecting group is removed from the protected this compound. In the case of a tert-butyl ester, this is typically achieved by acid-catalyzed hydrolysis (e.g., with trifluoroacetic acid or hydrochloric acid).
-
The resulting this compound is then purified by recrystallization or chromatography to yield the final product.
Isotopic Purity Analysis
The determination of isotopic purity is a critical step in the characterization of this compound. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Isotopic Purity of this compound
| Analytical Method | Parameter Measured | Typical Purity/Enrichment | Reference |
| GC-MS | Mass-to-charge ratio (m/z) of molecular ions or fragments | >98% deuterated forms | [1] |
| NMR Spectroscopy | Absence of proton signals at the C-17 position in ¹H NMR; Presence and integration of the deuterium signal in ²H NMR | ≥99% isotopic enrichment | [4] |
Experimental Workflow for Isotopic Purity Determination
References
The Sentinel of Accuracy: Heptadecanoic Acid-d3 in Modern Lipid Metabolism Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid metabolism, understanding the precise quantity and flux of fatty acids is paramount to unraveling cellular processes in both health and disease. The subtle shifts in lipid profiles can herald the onset of metabolic disorders, cardiovascular diseases, and other complex pathologies. To navigate this complex landscape, researchers require robust analytical tools that offer unparalleled accuracy and reproducibility. This is where the role of isotopically labeled internal standards, particularly Heptadecanoic acid-d3 (C17:0-d3), becomes indispensable. This technical guide provides a comprehensive overview of the application of this compound in lipid metabolism studies, detailing its function, relevant experimental protocols, and the metabolic pathways it helps to elucidate.
The Core Principle: Isotope Dilution Mass Spectrometry
This compound is the deuterated form of heptadecanoic acid, a saturated odd-chain fatty acid.[1][2] Its primary and most critical role in lipidomics is as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3][4] The principle behind its use lies in the stable isotope dilution technique. A known amount of this compound is added to a biological sample at the very beginning of the experimental workflow.[3] Because it is chemically identical to its natural, non-deuterated counterpart, it experiences the same physical and chemical changes throughout the entire sample preparation process, including extraction, derivatization, and ionization.[3]
During mass spectrometry analysis, the instrument can differentiate between the deuterated standard and the endogenous analyte due to their mass difference. By measuring the ratio of the endogenous fatty acid to the known amount of the added deuterated internal standard, researchers can accurately calculate the absolute concentration of the fatty acid in the original sample.[3] This method effectively corrects for any sample loss that may occur during the multi-step preparation process and compensates for variations in instrument response, thereby ensuring high accuracy and precision in the final quantitative data.[3][5]
Quantitative Data Summary
The use of deuterated internal standards like this compound allows for the precise quantification of fatty acids in various biological matrices. The following tables summarize key quantitative parameters related to the analytical methods and typical concentration ranges of relevant fatty acids in human plasma.
Table 1: Analytical Method Performance with Deuterated Standards
| Parameter | Value | Analytical Method | Reference |
| Linearity (R²) | > 0.999 | HPLC-ESI-MS | [6] |
| Limit of Detection (LOD) | 100 nM | HPLC-ESI-MS | [6] |
| Accuracy | > 90% | HPLC-ESI-MS | [6] |
| Precision | > 88% | HPLC-ESI-MS | [6] |
| Linearity (R²) | 0.991 - 1.00 | GC-FID | [7] |
| Limit of Quantification (LOQ) | Varies by fatty acid | GC-FID | [7] |
| Intra-assay CV (C15:0) | 5.5% | GC-FID | [7] |
| Intra-assay CV (cis C18:2n6) | 10.0% | GC-FID | [7] |
| QC Sample CV (C15:0) | 11.72% | GC-MS | [8] |
| QC Sample CV (C17:0) | 8.14% | GC-MS | [8] |
Table 2: Reported Concentrations of Heptadecanoic Acid and Other Major Fatty Acids in Human Plasma
| Fatty Acid | Concentration Range (μmol/L) | Notes | Reference |
| Heptadecanoic Acid (C17:0) | 2.12 (mean % of total) | Plasma phospholipids | [7] |
| Palmitic Acid (C16:0) | 300 - 4100 | Major saturated fatty acid | [9] |
| Stearic Acid (C18:0) | 100 - 1000 | Major saturated fatty acid | [9] |
| Oleic Acid (C18:1n9) | 30 - 3200 | Major monounsaturated fatty acid | [9] |
| Linoleic Acid (C18:2n6) | 200 - 5000 | Essential polyunsaturated fatty acid | [9] |
| α-Linolenic Acid (C18:3n3) | 12.0 - 186.9 | Essential polyunsaturated fatty acid | [9] |
| Docosahexaenoic Acid (DHA) | 7.2 - 237.5 | Important omega-3 fatty acid | [9] |
Experimental Protocols
The accurate quantification of fatty acids using this compound as an internal standard involves a multi-step process. Below are detailed methodologies for both GC-MS and LC-MS based analyses.
Protocol 1: Quantitative Analysis of Total Fatty Acids by GC-MS
This protocol is adapted from established methods for the analysis of total fatty acids in plasma, tissues, or cells.[5][9][10]
1. Sample Preparation and Lipid Extraction:
-
To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a known amount of this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.[5]
2. Saponification:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution.
-
Incubate to hydrolyze the ester bonds, releasing the free fatty acids.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Neutralize the solution with hydrochloric acid.
-
Add boron trifluoride (BF3) in methanol (e.g., 14% solution) and incubate to convert the free fatty acids to their more volatile FAMEs.[5][9]
4. Extraction of FAMEs:
-
Extract the FAMEs from the solution using hexane.
-
Dry the hexane extract under a stream of nitrogen.
-
Reconstitute the dried FAMEs in a suitable solvent for GC-MS analysis.
5. GC-MS Analysis:
-
Gas Chromatograph: Use a suitable capillary column for FAME separation (e.g., a polar column).
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: A gradient temperature program is used to separate the FAMEs based on their boiling points.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor specific ions for each FAME and the deuterated internal standard, or in full scan mode.[5]
6. Quantification:
-
Construct a calibration curve using known concentrations of non-deuterated fatty acid standards and a constant concentration of this compound.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of each fatty acid in the biological sample based on its peak area ratio to the internal standard and the calibration curve.[5]
Protocol 2: Quantitative Analysis of Free Fatty Acids by LC-MS/MS
This protocol is a more direct approach for analyzing non-esterified fatty acids.[3][6]
1. Sample Preparation and Lipid Extraction:
-
To a biological sample (e.g., plasma), add a known quantity of this compound internal standard.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol or hexane.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column for the separation of the fatty acids.[3]
-
Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.[3]
-
Mass Spectrometer: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3] This highly selective technique monitors specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.[3]
3. Quantification:
-
Similar to the GC-MS method, create a calibration curve by analyzing standards with known concentrations of the fatty acids of interest and a fixed concentration of this compound.
-
Calculate the concentration of endogenous fatty acids based on the peak area ratio to the internal standard and the calibration curve.[3]
Visualizing Metabolic Pathways and Workflows
To better understand the context in which this compound is utilized, the following diagrams, generated using the DOT language, illustrate the metabolic fate of odd-chain fatty acids and a typical experimental workflow.
Caption: A generalized experimental workflow for fatty acid quantification using this compound.
Caption: The metabolic pathway of odd-chain fatty acids, exemplified by Heptadecanoic acid.
Conclusion
This compound is a cornerstone of modern quantitative lipidomics. Its role as an internal standard enables researchers to achieve the high levels of accuracy and precision necessary to detect subtle but significant changes in fatty acid metabolism. By facilitating reliable quantification, this compound is instrumental in advancing our understanding of the roles of odd-chain and other fatty acids in health and disease, ultimately supporting the development of novel diagnostics and therapeutic interventions. The robust methodologies and clear metabolic pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful tool in their scientific endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a robust automated analysis of plasma phospholipid fatty acids for metabolic phenotyping of large epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association between plasma odd-chain fatty acid levels and immune cell traits in psoriasis: insights from a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
Heptadecanoic Acid-d3 as a Biomarker for Dietary Fat Intake: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Objective biomarkers are crucial for accurately assessing dietary intake in nutritional epidemiology and clinical research, overcoming the limitations of self-reported data. Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has emerged as a promising biomarker for the intake of dairy fat.[1][2][3] Its deuterated form, heptadecanoic acid-d3 (C17:0-d3), serves as an ideal internal standard for precise quantification of its unlabeled counterpart in biological samples using mass spectrometry-based methods.[1][4] This technical guide provides a comprehensive overview of the use of this compound as a tool to measure dietary fat intake, detailing experimental protocols, quantitative data, and metabolic pathways.
Heptadecanoic Acid as a Biomarker
Heptadecanoic acid is found in significant amounts in ruminant fat due to microbial fermentation in the gut.[5] Consequently, its concentration in human tissues and blood is correlated with the consumption of dairy products.[6][7] While primarily obtained from dietary sources, there is ongoing research into the potential for endogenous synthesis of odd-chain fatty acids.[8][9]
Table 1: Dietary Sources and Concentrations of Heptadecanoic Acid
| Food Source | Concentration |
| Milk Fat | ~0.61% of total fatty acids[2][6][7][10] |
| Ruminant Meat Fat | ~0.83% of total fatty acids[2][6][7][10] |
Table 2: Reported Plasma Concentrations of Heptadecanoic Acid in Humans
| Population/Study | Mean Plasma Concentration (µM) |
| Adult (Both genders) | 1.2 ± 0.003[2] |
| Adult (Both genders) | 1.89 ± 0.92[2] |
Quantitative Analysis using this compound
The quantification of heptadecanoic acid in biological matrices like plasma is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). In these methods, a known amount of this compound is added to the sample as an internal standard at the beginning of the sample preparation process. This allows for accurate quantification by correcting for any loss of the analyte during extraction and derivatization.
Experimental Workflow for Plasma Fatty Acid Analysis
The following diagram outlines the typical workflow for the analysis of fatty acids in a plasma sample using GC-MS with this compound as an internal standard.
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
This protocol is a widely used method for extracting total lipids from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.74% KCl)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas stream
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add a known amount of this compound internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Incubate at room temperature for 20-30 minutes.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another minute and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of fatty acids to their more volatile methyl esters for GC-MS analysis.[11][12][13]
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF3) in methanol (14% w/v) or 1.25 M Methanolic HCl
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol reagent.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS and LC-MS/MS Parameters
The precise instrument parameters will vary depending on the specific system used. The tables below provide typical starting parameters for the analysis of FAMEs by GC-MS and underivatized fatty acids by LC-MS/MS.
Table 3: Typical GC-MS Parameters for FAME Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-23, HP-88 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[14] |
| Carrier Gas | Helium at a constant flow of 1-2 mL/min[15] |
| Inlet Temperature | 250°C[14] |
| Injection Volume | 1 µL (splitless or split injection) |
| Oven Program | Initial temp 100°C, ramp to 250°C at 5-10°C/min, hold for 5-10 min[15] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | m/z for Heptadecanoic acid methyl ester and this compound methyl ester |
Table 4: Typical LC-MS/MS Parameters for Fatty Acid Analysis
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size)[16] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate[16] |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Gradient | Optimized for separation of fatty acids |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), negative ion mode[16] |
| Mass Analyzer | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for Heptadecanoic acid and this compound |
Metabolic Pathway of Odd-Chain Fatty Acids
The primary source of heptadecanoic acid in humans is the diet, particularly from ruminant fats. However, there is evidence for a minor endogenous synthesis pathway originating from propionyl-CoA, which can be derived from the metabolism of certain amino acids and the fermentation of dietary fiber by gut microbiota.[9][17]
Conclusion
This compound is an indispensable tool for the accurate quantification of heptadecanoic acid, a validated biomarker of dairy fat intake. The detailed protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to implement this biomarker in their studies. The use of such objective measures is paramount for advancing our understanding of the complex relationship between dietary fats, metabolism, and human health.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]
- 3. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Dairy Fat Intake, Plasma Pentadecanoic Acid, and Plasma Iso-heptadecanoic Acid Are Inversely Associated With Liver Fat in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NP-MRD: Showing NP-Card for Heptadecanoic acid (NP0000741) [np-mrd.org]
- 7. HEPTADECANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 8. Microbial synthesis of functional odd-chain fatty acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atamankimya.com [atamankimya.com]
- 11. benchchem.com [benchchem.com]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Heptadecanoic Acid (C17:0): Natural Occurrence and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecanoic acid, also known as margaric acid (C17:0), is an odd-chain saturated fatty acid that has transitioned from being considered a minor component of natural fats to a molecule of significant interest in human health and disease.[1] Historically used as an internal standard in fatty acid analysis due to its perceived low abundance, recent epidemiological and experimental evidence has highlighted its potential as a biomarker for dairy fat intake and its inverse association with the risk of cardiometabolic diseases, inflammation, and certain cancers.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of C17:0, its metabolism, and its multifaceted biological significance, with a focus on the underlying molecular mechanisms. Detailed experimental protocols for the accurate quantification of C17:0 in biological matrices are also presented to aid researchers in this burgeoning field.
Natural Occurrence of C17:0 Fatty Acid
Heptadecanoic acid is found in trace amounts across various natural sources, with ruminant fats being the primary dietary origin for humans.[4][5] Its presence is a result of microbial fermentation in the rumen.
Dairy Products
Milk and dairy products are the most significant dietary sources of C17:0.[1] The concentration can vary depending on the animal's feed and the fat content of the product.
| Dairy Product | C17:0 Concentration (% of total fatty acids) | Reference |
| Milk | 0.46 - 2.52% | [6] |
| Butter | ~0.6% | [7] |
| Cheese (Cheddar) | ~0.26 - 0.42% | [8] |
| Cream | ~0.54% | [7] |
Ruminant Meats
The fat from ruminant animals such as cattle and sheep also contains C17:0.
| Meat Source | C17:0 Concentration (mg/100g) | Reference |
| Beef (chuck loin) | 260 - 270 mg | [9] |
| Lamb (shoulder, leg) | 220 - 230 mg | [9] |
| Mutton (leg) | 240 mg | [9] |
Marine Organisms
Certain fish and marine invertebrates contain low levels of heptadecanoic acid.
| Marine Source | C17:0 Concentration (% of total fatty acids) | Reference |
| Atlantic Salmon (farmed) | 0.18% | [6] |
| Mediterranean Fish Species | 0.31 - 1.84% | [5] |
Plant Sources
C17:0 is generally rare in vegetable oils and fats, though trace amounts can be found in some.[4] For instance, olive oil and sunflower oil contain negligible amounts.[10][11]
Metabolism of C17:0 Fatty Acid
The metabolism of odd-chain fatty acids like C17:0 differs from that of their even-chain counterparts.[1]
-
β-Oxidation: C17:0 undergoes β-oxidation, similar to even-chain fatty acids. However, the final cleavage step yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, instead of two acetyl-CoA molecules.[1]
-
Endogenous Production: While primarily obtained from the diet, there is evidence of endogenous synthesis of odd-chain fatty acids. One proposed mechanism is α-oxidation of longer-chain fatty acids.[2][3] The human gut microbiome can also produce propionate, a precursor for the elongation to odd-chain fatty acids.
Biological Significance and Signaling Pathways
Emerging research has linked C17:0 to various health benefits, moving beyond its role as a simple biomarker.
Cardiometabolic Health
Several large-scale epidemiological studies have reported an inverse association between circulating levels of C17:0 and the risk of developing type 2 diabetes and cardiovascular disease.[2][3] Higher levels of C17:0 have been linked to improved lipid profiles and a lower prevalence of hypertension.[12]
Anti-Inflammatory and Anti-Cancer Properties
Recent studies suggest that C17:0 may possess anti-inflammatory and anti-cancer properties. It has been shown to suppress the proliferation of non-small-cell lung cancer cells.
Signaling Pathways
C17:0 has been demonstrated to modulate intracellular signaling pathways, contributing to its biological effects.
-
JAK/STAT Pathway: C17:0 has been shown to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, it can reduce the phosphorylation of JAK2 and STAT3, which are key mediators of inflammatory and proliferative signals.
Experimental Protocols
Accurate quantification of C17:0 in biological samples is crucial for research. The following section details established protocols for lipid extraction and analysis.
Workflow for Fatty Acid Analysis
The general workflow for analyzing C17:0 from a biological sample involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction from Plasma (Modified Folch Method)
This protocol is suitable for extracting total lipids from plasma samples.[13][14]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum centrifuge
Procedure:
-
To 1 mL of plasma in a glass centrifuge tube, add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Filter the homogenate through a fat-free filter paper into a clean glass tube.
-
Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the filtrate to wash the extract.
-
Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully aspirate the upper aqueous phase.
-
Transfer the lower chloroform phase, which contains the lipids, to a clean tube.
-
Evaporate the chloroform under a gentle stream of nitrogen or using a vacuum centrifuge.
-
The dried lipid extract can be stored at -80°C until derivatization.
Lipid Extraction from Cultured Cells (Bligh-Dyer Method)
This method is effective for extracting lipids from cultured cell pellets.[1][15][16]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform
-
Methanol
-
Deionized water
-
Glass tubes
-
Cell scraper
-
Vortex mixer
-
Centrifuge
Procedure:
-
Wash the cell monolayer (e.g., in a 60 mm dish) with 3 mL of ice-cold PBS.
-
Add 3 mL of a 2:0.8 (v/v) methanol:water solution and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add 1 mL of chloroform, vortex for 30 seconds, and allow the phases to separate (centrifugation at low speed for 1 minute can aid separation).
-
Collect the lower chloroform phase.
-
Re-extract the upper aqueous phase with another 1 mL of chloroform.
-
Combine the chloroform phases and wash with 3 mL of the methanol:water solution.
-
After phase separation, collect the lower chloroform layer.
-
Evaporate the solvent to dryness.
Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol
This is a common and effective method for preparing FAMEs for GC-MS analysis.[17][18]
Materials:
-
Dried lipid extract
-
0.5 N Methanolic NaOH
-
12-14% Boron trifluoride (BF₃) in methanol
-
n-Hexane or Heptane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract (up to 100 mg), add 3 mL of 0.5 N methanolic NaOH.
-
Heat at 100°C for 5-10 minutes in a sealed tube until the lipid droplets disappear (saponification).
-
Cool the tube and add 4 mL of 12-14% BF₃-methanol reagent.
-
Heat again at 100°C for 30 minutes (esterification).
-
Cool the tube to room temperature and add 2 mL of n-hexane.
-
Add several mL of saturated NaCl solution to facilitate phase separation.
-
Vortex thoroughly and allow the layers to separate.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis of FAMEs
The specific parameters for GC-MS analysis can vary depending on the instrument and column used. Below are typical parameters.[2][19]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-FATWAX UI capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 220°C - 250°C |
| Oven Temperature Program | Initial 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a final hold. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Detector Temperature | 250°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification of specific FAMEs |
Conclusion
Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid with growing importance in nutritional science and medicine. Its primary dietary sources are dairy products and ruminant fats. Beyond its utility as a biomarker, C17:0 exhibits biological activities that may contribute to a reduced risk of cardiometabolic diseases. Its ability to modulate signaling pathways, such as the JAK/STAT pathway, provides a mechanistic basis for its observed health effects. The detailed experimental protocols provided in this guide will facilitate further research into the precise roles of C17:0 in health and disease, potentially paving the way for novel dietary interventions and therapeutic strategies.
References
- 1. biochem.wustl.edu [biochem.wustl.edu]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Identification and quantification of lipids in wild and farmed Atlantic salmon (Salmo salar), and salmon feed by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. advetresearch.com [advetresearch.com]
- 9. Foods High in Heptadecanoic acid (41st - 60th) | Whole Food Catalog [wholefoodcatalog.info]
- 10. Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification | MDPI [mdpi.com]
- 11. scialert.net [scialert.net]
- 12. file.scirp.org [file.scirp.org]
- 13. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 15. tabaslab.com [tabaslab.com]
- 16. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 17. researchgate.net [researchgate.net]
- 18. ars.usda.gov [ars.usda.gov]
- 19. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Interpreting the Certificate of Analysis for Heptadecanoic Acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive framework for understanding and interpreting the Certificate of Analysis (CoA) for Heptadecanoic acid-d3. As a deuterated internal standard, the quality and characterization of this compound are critical for the accuracy and reproducibility of quantitative analytical methods, particularly in mass spectrometry-based assays. This document outlines the key analytical parameters presented in a typical CoA, details the experimental methodologies used for their determination, and provides visual representations of analytical workflows and relevant metabolic pathways.
Understanding the Certificate of Analysis: Key Data Summarized
A Certificate of Analysis for this compound provides critical information about its identity, purity, and quality. The following tables summarize the essential quantitative data typically found on a CoA.
Table 1: Identification and Physical Properties
| Parameter | Typical Specification | Description |
| Chemical Name | Heptadecanoic-17,17,17-d3 acid | The systematic name of the compound. |
| Synonyms | C17:0-d3, Margaric acid-d3 | Common alternative names for the compound.[1] |
| CAS Number | 202528-95-8 | A unique identifier assigned by the Chemical Abstracts Service.[1] |
| Molecular Formula | C₁₇H₃₁D₃O₂ | The elemental composition of the molecule, indicating the presence of three deuterium atoms.[1] |
| Molecular Weight | ~273.5 g/mol | The mass of one mole of the substance.[1] |
| Appearance | White to off-white solid/powder | The physical state and color of the compound at room temperature.[2] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, DMF, DMSO, Ethanol) | Information on the solvents in which the compound can be dissolved.[1][2] |
Table 2: Quality Control and Purity Analysis
| Parameter | Typical Specification | Analytical Method | Description |
| Chemical Purity | ≥98% | Gas Chromatography (GC) | The percentage of the compound of interest relative to all other detectable components.[2] |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) | Mass Spectrometry (MS) | The percentage of molecules that contain the deuterium label.[1][3] |
| Identity Confirmation | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation that the chemical structure matches that of this compound.[2][4] |
Experimental Protocols: A Closer Look at the Methodologies
The specifications presented in the CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to certify this compound.
Chemical Purity Determination by Gas Chromatography (GC)
Objective: To determine the percentage purity of this compound by separating it from any non-volatile or volatile impurities.
Methodology: Fatty Acid Methyl Ester (FAME) Analysis by GC-Flame Ionization Detection (FID) or GC-Mass Spectrometry (MS)
-
Derivatization: Due to the low volatility of fatty acids, they are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis.[5][6]
-
A known amount of the this compound sample is dissolved in a suitable solvent (e.g., toluene).
-
A methylating agent, such as methanolic HCl or boron trifluoride in methanol, is added to the sample.[6]
-
The mixture is heated to facilitate the esterification reaction.
-
After cooling, the FAMEs are extracted into an organic solvent like hexane.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., DB-Wax) or a cyanopropyl phase (e.g., HP-88), is typically used for FAME analysis.[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[6][8]
-
Injector Temperature: Typically set around 250 °C.[7]
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of different fatty acids. A typical program might start at a lower temperature (e.g., 120 °C), ramp up to a higher temperature (e.g., 230 °C), and hold for a period to elute all components.[7][8]
-
Detector Temperature (FID): Typically set around 280 °C.[7]
-
-
Data Analysis:
-
The purity is calculated based on the area of the this compound methyl ester peak as a percentage of the total area of all peaks detected in the chromatogram.
-
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and to determine the percentage of molecules that are deuterated.
Methodology: GC-MS or Direct Infusion MS
-
Sample Introduction: The derivatized sample (as FAME) is introduced into the mass spectrometer via the gas chromatograph, or a solution of the underivatized acid can be directly infused.
-
Ionization: Electron Ionization (EI) is commonly used in GC-MS, which causes fragmentation of the molecule. Chemical Ionization (CI) is a softer ionization technique that can also be used and often results in a more prominent molecular ion peak.[5]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.
-
For this compound methyl ester (C₁₈H₃₃D₃O₂), the expected molecular ion peak will be at a higher m/z value than the undeuterated analogue.
-
The mass spectrum will show a cluster of peaks corresponding to molecules with different numbers of deuterium atoms (d0, d1, d2, d3).
-
-
Data Analysis:
-
The isotopic enrichment is determined by comparing the intensities of the ion peaks corresponding to the deuterated species (M+1, M+2, M+3) to the intensity of the peak for the undeuterated species (M). The percentage of deuterated forms is the sum of the relative abundances of the d1, d2, and d3 species.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and ensure the deuterium labels are in the correct position.
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.
-
Spectral Interpretation:
-
The ¹H NMR spectrum of a fatty acid shows characteristic signals for different protons in the molecule.[9]
-
-CH₃ group (non-deuterated): A triplet around 0.88 ppm.
-
-(CH₂)n- chain: A large signal around 1.25 ppm.
-
-CH₂- adjacent to the carboxyl group: A triplet around 2.35 ppm.
-
Carboxylic acid proton (-COOH): A broad singlet that can appear over a wide chemical shift range.
-
For Heptadecanoic acid-17,17,17-d3, the signal corresponding to the terminal methyl group protons will be significantly reduced or absent, confirming the position of the deuterium labels. The integration of the remaining proton signals should be consistent with the structure of the fatty acid chain.
-
Visualizing the Process: Workflows and Pathways
To further aid in the understanding of the analysis and the role of this compound, the following diagrams illustrate the analytical workflow and its metabolic context.
Heptadecanoic acid is an odd-chain saturated fatty acid. Its metabolism differs from that of even-chain fatty acids in the final product of beta-oxidation.
This guide provides a foundational understanding for the interpretation of a this compound Certificate of Analysis. For specific applications, it is always recommended to consult the detailed information provided by the supplier and to perform appropriate system suitability tests to ensure the material is fit for its intended purpose.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. molnova.com [molnova.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety and Handling of Deuterated Fatty Acids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for deuterated fatty acids. It is intended for laboratory personnel and researchers who utilize these valuable compounds in metabolic research, drug development, and other scientific applications. By understanding the unique properties of deuterated fatty acids and adhering to proper handling protocols, researchers can ensure both personal safety and the integrity of their experimental data.
General Safety and Hazard Information
Deuterium, a stable and non-radioactive isotope of hydrogen, is utilized to create deuterated fatty acids. The process of replacing hydrogen atoms with deuterium does not alter the fundamental chemical reactivity of the fatty acid molecule.[1] Therefore, the primary chemical hazards associated with a deuterated fatty acid are determined by the parent (unlabeled) fatty acid.[1]
It is crucial to always consult the Safety Data Sheet (SDS) for the specific unlabeled fatty acid before handling its deuterated counterpart.[1] The SDS provides comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and appropriate emergency procedures.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle deuterated fatty acids in a well-ventilated area, such as a chemical fume hood, especially when working with volatile compounds or creating aerosols.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
Physical and Chemical Properties of Common Deuterated Fatty Acids
| Deuterated Fatty Acid | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Key Hazards (from unlabeled analog SDS) |
| Palmitic Acid-d31 | C₁₆H₁D₃₁O₂ | 287.7 | Solid | 63-64 | 351 | Skin and eye irritation.[3] |
| Stearic Acid-d35 | C₁₈H₁D₃₅O₂ | 319.7 | Solid | 68-70 | 361 | Skin irritation.[4][5] |
| Oleic Acid-d34 | C₁₈H₂D₃₄O₂ | 316.7 | Liquid | 13.4 | 192-195 (at 1.2 mmHg) | Mild skin and eye irritation.[6][7] |
| Linoleic Acid-d4 | C₁₈H₂₈D₄O₂ | 284.5 | Liquid | -5 | 229-230 (at 16 mmHg) | Air and light sensitive.[8] |
Handling and Storage for Isotopic Purity
A critical aspect of working with deuterated fatty acids is preserving their isotopic enrichment. Hydrogen/deuterium (H/D) exchange can occur under certain conditions, compromising the integrity of experimental results.
Key recommendations for maintaining isotopic purity include:
-
Protection from Moisture: Moisture is a primary source of protons that can lead to H/D back-exchange. Store deuterated fatty acids in tightly sealed containers in a dry environment, such as a desiccator, or under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: Whenever possible, use aprotic and anhydrous (dry) solvents for reconstitution and in experimental setups. If aqueous solutions are necessary, maintain a neutral pH to minimize the risk of catalyzed H/D exchange.
-
Temperature Control: For long-term storage, refrigeration (e.g., 4°C) or freezing is often recommended to minimize degradation. However, always refer to the manufacturer's specific storage instructions. Avoid repeated freeze-thaw cycles.
-
Protection from Light: Many fatty acids are light-sensitive. Store them in amber vials or other light-protecting containers to prevent photodegradation.
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving deuterated fatty acids.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of fatty acids in a biological sample using a deuterated internal standard.[4][9][10]
1. Sample Preparation and Lipid Extraction:
- To a known quantity of the biological sample (e.g., 100 µL of plasma or homogenized tissue), add a precise amount of the deuterated fatty acid internal standard solution.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex vigorously for 1 minute.[9]
- Add 0.5 mL of a 0.9% NaCl solution and vortex for an additional 30 seconds.[9]
- Centrifuge the sample at 2000 x g for 5 minutes to induce phase separation.[9]
- Carefully collect the lower organic layer containing the lipids.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- Dry the extracted lipid sample under a gentle stream of nitrogen.
- Re-dissolve the dried extract in 1 mL of toluene.[3]
- Add 2 mL of 1% sulfuric acid in methanol.[3]
- Seal the container tightly and incubate at 50°C for at least 2 hours.[3]
- After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane.[3]
- Vortex vigorously and centrifuge to separate the phases.
- Collect the upper hexane layer, which now contains the FAMEs.
3. GC-MS Analysis:
- Inject an aliquot of the FAMEs solution into the GC-MS system.
- The GC oven temperature is programmed with a linear gradient to separate the different FAMEs based on their volatility and interaction with the column's stationary phase.
- The mass spectrometer is set to monitor for specific ions corresponding to the unlabeled fatty acids and the deuterated internal standard.
4. Data Analysis:
- Construct a calibration curve using known concentrations of unlabeled fatty acid standards and a constant concentration of the deuterated internal standard.
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Use this calibration curve to determine the concentration of the fatty acids in the biological sample.[9]
Tracing Fatty Acid Uptake in Cell Culture
This protocol outlines a method for studying the uptake of deuterated fatty acids in cultured cells.[3][11][12]
1. Preparation of Deuterated Fatty Acid-BSA Complex:
- Prepare a stock solution of fatty acid-free bovine serum albumin (BSA) in serum-free cell culture medium (e.g., 10% w/v).[3]
- Prepare a stock solution of the deuterated fatty acid (e.g., Oleic Acid-d17) in ethanol.[3]
- Slowly add the deuterated fatty acid stock solution to the BSA solution while gently vortexing to facilitate binding.[3]
2. Cell Treatment:
- Plate cells in appropriate culture vessels and grow to the desired confluency (typically 80-90%).[3]
- Aspirate the existing culture medium and wash the cells once with phosphate-buffered saline (PBS).[3]
- Add the serum-free medium containing the deuterated fatty acid-BSA complex to the cells.
- Incubate the cells at 37°C for various time points to measure uptake kinetics.[3]
3. Stopping the Uptake and Lipid Extraction:
- To halt the uptake process, aspirate the treatment medium.
- Immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove any unbound fatty acids from the cell surface, followed by a single wash with ice-cold PBS.[3]
- Lyse the cells and solubilize the lipids by adding a 2:1 (v/v) mixture of chloroform:methanol directly to the culture wells.[3]
- Collect the cell lysate and transfer it to a glass tube.
- Induce phase separation by adding 0.25 volumes of a 0.9% NaCl solution.[3]
- Centrifuge to separate the phases and collect the lower organic layer containing the cellular lipids.
4. Analysis:
- The extracted lipids can be dried and stored at -80°C until further analysis.
- Subsequent analysis, such as derivatization to FAMEs followed by GC-MS as described in Protocol 4.1, can be performed to quantify the amount of deuterated fatty acid taken up by the cells.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Lipidomics Analysis
The following diagram illustrates a typical workflow for a lipidomics experiment utilizing deuterated fatty acids as internal standards.
Caption: A typical lipidomics experimental workflow.
Signaling Pathway: Inhibition of Lipid Peroxidation
Deuterated polyunsaturated fatty acids (D-PUFAs) are used to investigate and mitigate lipid peroxidation, a key process in oxidative stress and ferroptosis. By replacing hydrogen atoms at bis-allylic sites with deuterium, the C-D bond becomes stronger than the C-H bond, thereby inhibiting the initiation and propagation of lipid peroxidation.[7]
Caption: Inhibition of lipid peroxidation by D-PUFAs.
Toxicity Data
As deuteration does not fundamentally alter the chemical nature of a fatty acid, the toxicological properties are generally considered to be the same as the unlabeled compound. Specific quantitative toxicity data, such as LD50 values, for deuterated fatty acids are not widely available. For risk assessment, it is prudent to refer to the toxicological data of the corresponding non-deuterated fatty acid provided in its SDS. For instance, studies on various fatty acid esters have indicated a very low level of acute toxicity, with oral LD50 values greater than 2000 mg/kg bw.[13]
Conclusion
Deuterated fatty acids are powerful tools in modern scientific research. Their safe and effective use hinges on a thorough understanding of the hazards associated with their parent compounds and meticulous handling to preserve isotopic integrity. By following the guidelines outlined in this technical guide, researchers can confidently and safely incorporate deuterated fatty acids into their experimental designs, leading to high-quality, reproducible data that will advance our understanding of lipid metabolism and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The Interplay Between Oxidative Stress and Lipid Composition in Obesity-Induced Inflammation: Antioxidants as Therapeutic Agents in Metabolic Diseases | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 8. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemview.epa.gov [chemview.epa.gov]
Commercial sources and availability of Heptadecanoic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of Heptadecanoic acid-d3. This deuterated odd-chain fatty acid serves as a critical internal standard for mass spectrometry-based quantification of its unlabeled counterpart, heptadecanoic acid, a biomarker for dairy fat intake and a molecule of growing interest in metabolic research.
Commercial Availability and Sourcing
This compound is readily available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. Researchers can procure this internal standard in various quantities to suit diverse experimental needs. Below is a summary of offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| Cayman Chemical | This compound | 202528-95-8 | C₁₇H₃₁D₃O₂ | ≥99% deuterated forms (d₁-d₃) | 1 mg, 5 mg, 10 mg, 25 mg |
| BroadPharm | This compound | 202528-95-8 | C₁₇H₃₁D₃O₂ | Not specified | Inquire for details |
| MedChemExpress | This compound | 202528-95-8 | C₁₇H₃₁D₃O₂ | Not specified | Inquire for details |
| CDN Isotopes | This compound | 202528-95-8 | C₁₇H₃₁D₃O₂ | Not specified | Inquire for details |
Note: Purity specifications and available quantities are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Physicochemical Properties and Handling
This compound is a solid at room temperature. For experimental use, it is typically dissolved in organic solvents.[1] Proper storage is crucial to maintain its stability.
| Property | Value |
| Formal Name | heptadecanoic-17,17,17-d3 acid |
| Synonyms | C17:0-d3, FA 17:0-d3, Heptadecylic Acid-d3, Margaric Acid-d3 |
| Molecular Weight | 273.5 |
| Formulation | A solid |
| Solubility | DMF: 25 mg/ml, DMSO: 10 mg/ml, Ethanol: 25 mg/ml |
| Storage | -20°C |
Stock Solution Preparation: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as ethanol, DMF, or DMSO.[1] For aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer.[2] It is advisable to purge the solvent with an inert gas and store the stock solution at -20°C or -80°C for long-term stability.
Experimental Protocols: Quantification of Fatty Acids
This compound is primarily used as an internal standard in quantitative mass spectrometry workflows to account for variability in sample preparation and instrument response.[1][3] Below are detailed methodologies for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Fatty Acid Analysis
This protocol outlines a common workflow for the analysis of total fatty acids in biological samples, such as plasma or tissue, using this compound as an internal standard.[4] The method involves lipid extraction, saponification, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.
1. Sample Preparation and Lipid Extraction:
-
To a known quantity of sample (e.g., 100 µL of plasma or homogenized tissue), add a precise amount of this compound internal standard solution.
-
Perform a Folch extraction by adding a 2:1 (v/v) chloroform:methanol solution, followed by vortexing.
-
Add a saline solution to induce phase separation.
-
Centrifuge the sample and collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Derivatization:
-
Resuspend the dried lipid extract in a methanolic potassium hydroxide solution and incubate to hydrolyze the ester linkages.
-
Acidify the solution with HCl.
-
Extract the free fatty acids with a nonpolar solvent like hexane.
-
Dry the fatty acid extract.
-
Derivatize the fatty acids to FAMEs by adding a reagent such as 14% boron trifluoride in methanol and heating. This step increases the volatility of the fatty acids for GC analysis.
3. GC-MS Analysis:
-
Reconstitute the FAMEs in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into the GC-MS system.
-
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Inlet Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250-300°C) to elute all FAMEs.
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. Monitor characteristic ions for heptadecanoic acid methyl ester and its deuterated counterpart.
-
4. Data Analysis:
-
Integrate the peak areas for the analyte (heptadecanoic acid methyl ester) and the internal standard (this compound methyl ester).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of heptadecanoic acid in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled heptadecanoic acid and a constant concentration of the internal standard.
GC-MS workflow for fatty acid quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Free Fatty Acid Analysis
This protocol is suitable for the analysis of free (non-esterified) fatty acids and can be adapted for total fatty acids with an initial hydrolysis step. It offers high sensitivity and specificity without the need for derivatization.[5][6]
1. Sample Preparation and Extraction:
-
To a biological sample (e.g., plasma), add a precise amount of this compound internal standard.
-
Precipitate proteins by adding a solvent like methanol or acetonitrile.
-
Perform liquid-liquid extraction to isolate the fatty acids. A common solvent system is hexane or ethyl acetate.
-
Evaporate the organic solvent to dryness.
2. LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
LC Conditions (Typical):
-
Column: A reverse-phase column (e.g., C18 or C8).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Appropriate for the column dimensions.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Heptadecanoic acid: Monitor the transition from the precursor ion (deprotonated molecule, [M-H]⁻) to a characteristic product ion.
-
This compound: Monitor the corresponding mass-shifted transition.
-
-
3. Data Analysis:
-
Similar to the GC-MS protocol, calculate the ratio of the peak area of the analyte to the internal standard.
-
Use a calibration curve to determine the concentration of heptadecanoic acid in the sample.
LC-MS/MS workflow for free fatty acid analysis.
Biological Significance and Metabolic Pathways
Heptadecanoic acid is an odd-chain saturated fatty acid found in dairy products and ruminant fats. Its levels in biological samples can serve as a biomarker for the intake of these foods. Beyond its role as a biomarker, research suggests that odd-chain fatty acids may have biological activities.
β-Oxidation of Heptadecanoic Acid
Like other fatty acids, heptadecanoic acid undergoes β-oxidation in the mitochondria to produce energy. However, because it has an odd number of carbon atoms, the final cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[7][8][9]
Metabolic fate of Heptadecanoic acid via β-oxidation.
Involvement in Signaling Pathways
Emerging research indicates that odd-chain fatty acids may play a role in cellular signaling. For instance, studies have suggested that heptadecanoic acid might influence inflammatory signaling pathways. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for cytokine signaling. Some evidence suggests that certain odd-chain fatty acids may suppress JAK-STAT signaling, potentially exerting anti-inflammatory effects.
Potential influence of Heptadecanoic acid on the JAK-STAT signaling pathway.
Conclusion
This compound is an indispensable tool for researchers in the fields of metabolomics, nutritional science, and drug development. Its commercial availability and well-established use as an internal standard in robust GC-MS and LC-MS/MS methodologies enable accurate and precise quantification of endogenous heptadecanoic acid. Further research into the biological roles of odd-chain fatty acids may uncover novel therapeutic targets and diagnostic markers, underscoring the continued importance of high-quality stable isotope-labeled standards like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound, 202528-95-8 | BroadPharm [broadpharm.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
The Gold Standard: A Technical Guide to the Significance of Deuterated Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1][2] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays. The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[1]
Key Advantages:
-
Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.[1][3]
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency.[1]
-
Correction for Variability: By adding a known amount of the deuterated internal standard to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, it is possible to correct for variability introduced during extraction, handling, and injection.[1] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.[1]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[4][5]
Data Presentation: Deuterated vs. Structural Analog Internal Standards
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.
| Performance Parameter | Deuterated Internal Standard (Sirolimus-d3) | Analog Internal Standard (Desmethoxyrapamycin) | Improvement with Deuterated Standard |
| Inter-day Precision (%CV) | 2.7% - 5.7% | 7.6% - 9.7% | Significantly higher precision |
| Accuracy | Results less affected by inter-patient matrix variability | Results were higher compared to the deuterated standard | Improved accuracy and reliability |
Data adapted from a study on the analysis of the immunosuppressant drug sirolimus in whole blood.[1][2][6]
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Key Takeaway |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Deuterated IS consistently provides higher accuracy. |
| Precision (%CV) | Typically <10% | Can be >15% | The use of a deuterated IS results in significantly better precision. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The near-identical nature of deuterated IS ensures it experiences the same matrix effects as the analyte. |
Representative data compiled from principles described in referenced literature.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following are methodologies for common sample preparation techniques where deuterated internal standards are employed.
Protocol 1: Protein Precipitation
This method is a rapid and simple technique for removing proteins from biological samples like plasma or serum.
Materials:
-
Biological sample (e.g., human plasma)
-
Deuterated internal standard working solution
-
Precipitating solvent (e.g., acetonitrile or methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: In a microcentrifuge tube, aliquot a specific volume of the biological sample (e.g., 100 µL).
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard working solution to the sample.
-
Vortexing: Vortex the sample briefly to ensure homogeneity.
-
Protein Precipitation: Add a larger volume of the cold precipitating solvent (e.g., 300 µL of acetonitrile) to the sample.
-
Vortexing and Incubation: Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation. The sample can be incubated at a low temperature (e.g., -20°C) for about 20 minutes to enhance precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for subsequent analysis by LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.
Materials:
-
Biological sample (e.g., human plasma)
-
Deuterated internal standard working solution
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
SPE vacuum manifold or positive pressure processor
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Sample Pre-treatment: To a specific volume of the biological sample, add the deuterated internal standard. The sample may require dilution with a buffer to facilitate loading onto the SPE cartridge.
-
Cartridge Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge.
-
Cartridge Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with the wash solvent (e.g., 1 mL of 5% methanol in water) to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with a small volume of the elution solvent (e.g., 1 mL of methanol).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the reconstitution solvent, which is typically the mobile phase used for the LC-MS/MS analysis. The sample is then ready for injection.
Mandatory Visualizations
Logical Relationship: Internal Standard Selection
Experimental Workflow: Bioanalytical Assay Using a Deuterated Standard
Signaling Pathway: Mechanism of Action of an Immunosuppressant
The Isotope Effect
While deuterated standards are nearly identical to their non-deuterated counterparts, the increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect."[1] This can be particularly noticeable in reversed-phase liquid chromatography, where the deuterated compound may elute slightly earlier. While often negligible, a significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.[7]
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative analysis, providing a level of accuracy and precision that is often unattainable with other types of internal standards. Their ability to closely mimic the behavior of the analyte throughout the analytical process allows for effective compensation for a wide range of variables, most notably matrix effects. While the initial investment in a deuterated standard may be higher, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable, particularly in regulated environments such as pharmaceutical development and clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly accurate and precise quantification strategy using stable isotope dimethyl labeling coupled with GeLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sketchviz.com [sketchviz.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Sirolimus Pharmacokinetics Variability Points to the Relevance of Therapeutic Drug Monitoring in Pediatric Oncology | MDPI [mdpi.com]
Methodological & Application
Application Note and Protocol: Quantitative Profiling of Fatty Acids using Heptadecanoic Acid-d3 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. Accurate quantification of fatty acid profiles in biological samples is essential for understanding disease pathogenesis and for the development of novel therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and quantification of fatty acids.[1][2] To ensure analytical accuracy and correct for variations during sample preparation and analysis, the use of a stable isotope-labeled internal standard is critical.[3][4] Heptadecanoic acid-d3 (C17:0-d3), a deuterated form of the odd-chain saturated fatty acid, serves as an excellent internal standard for this purpose as it is structurally similar to endogenous fatty acids but isotopically distinct, allowing for precise quantification.[3][4][5]
This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological matrices using this compound as an internal standard, followed by GC-MS analysis of the derivatized fatty acids. The methodology is applicable to a variety of sample types, including plasma, tissues, and cell cultures.
Experimental Workflow
The overall experimental workflow for fatty acid profiling using GC-MS is depicted below. The process involves sample preparation and lipid extraction, followed by derivatization of fatty acids to a more volatile form, and finally, analysis by GC-MS.
Caption: Experimental workflow for fatty acid analysis by GC-MS.
Detailed Experimental Protocol
This protocol outlines the steps for sample preparation, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.
Materials and Reagents
-
This compound (C17:0-d3) internal standard solution (e.g., 1 mg/mL in methanol)
-
Fatty acid standards for calibration curve
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Anhydrous sodium sulfate
-
Glass tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-225ms)
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect a known amount of the biological sample (e.g., 100 µL of plasma, 10-20 mg of homogenized tissue, or 1x10^6 cells).
-
Internal Standard Spiking: To each sample, add a precise volume of the this compound internal standard solution. The amount should be chosen to be within the calibration range.
-
Lipid Extraction (Bligh & Dyer Method):
-
Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample in a glass tube.[6]
-
Vortex vigorously for 2 minutes.
-
Add 0.75 mL of 0.9% NaCl solution and vortex for another 30 seconds.[1]
-
Centrifuge at 2,000 x g for 5 minutes to induce phase separation.[1]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Methylation:
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.[1]
-
Seal the tube tightly and heat at 100°C for 30 minutes.
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
-
An alternative derivatization method involves the formation of pentafluorobenzyl (PFB) esters, which is particularly useful for enhancing sensitivity in negative chemical ionization (NCI) mode.[6][7]
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: DB-225ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550 or use Selected Ion Monitoring (SIM) for higher sensitivity.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Analysis and Quantification
The quantification of individual fatty acids is achieved by constructing a calibration curve for each analyte.
-
Calibration Curve Construction:
-
Prepare a series of calibration standards containing known concentrations of the target fatty acid standards and a constant concentration of the this compound internal standard.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.
-
-
Quantification of Fatty Acids in Samples:
-
Identify the fatty acid peaks in the sample chromatograms based on their retention times and mass spectra compared to the standards.
-
Calculate the peak area ratio of each identified fatty acid to the this compound internal standard.
-
Determine the concentration of each fatty acid in the sample by interpolating its peak area ratio from the corresponding calibration curve.
-
The use of a deuterated internal standard like this compound is crucial as it co-elutes with the target analytes and experiences similar extraction and derivatization efficiencies, thereby correcting for any sample loss during the procedure.[3][4]
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data obtained from the fatty acid profiling analysis. Actual values will vary depending on the sample matrix and instrumentation.
Table 1: Calibration Curve Parameters for Major Fatty Acids
| Fatty Acid | Retention Time (min) | Calibration Range (µg/mL) | R² |
| Palmitic Acid (C16:0) | 18.2 | 0.5 - 100 | >0.99 |
| Stearic Acid (C18:0) | 22.5 | 0.5 - 100 | >0.99 |
| Oleic Acid (C18:1n9) | 22.8 | 0.5 - 100 | >0.99 |
| Linoleic Acid (C18:2n6) | 23.5 | 0.5 - 100 | >0.99 |
| Arachidonic Acid (C20:4n6) | 28.1 | 0.1 - 50 | >0.99 |
Table 2: Method Validation Parameters
| Fatty Acid | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| Palmitic Acid (C16:0) | 0.1 | 0.5 | 95 ± 5 |
| Stearic Acid (C18:0) | 0.1 | 0.5 | 97 ± 4 |
| Oleic Acid (C18:1n9) | 0.1 | 0.5 | 96 ± 6 |
| Linoleic Acid (C18:2n6) | 0.1 | 0.5 | 94 ± 5 |
| Arachidonic Acid (C20:4n6) | 0.05 | 0.1 | 92 ± 7 |
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of fatty acids in biological samples using this compound as an internal standard with GC-MS. The described method, from sample preparation to data analysis, offers a reliable and accurate approach for fatty acid profiling, which is invaluable for researchers in various fields, including disease biomarker discovery and drug development. The use of a deuterated internal standard is paramount for achieving high precision and accuracy in quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. caymanchem.com [caymanchem.com]
- 6. jfda-online.com [jfda-online.com]
- 7. lipidmaps.org [lipidmaps.org]
Quantitative Analysis of Heptadecanoic Acid in Biological Matrices using a Validated LC-MS Method with a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid found in dairy products and ruminant fats.[1][2] Its levels in biological samples are of increasing interest as a potential biomarker for dietary fat intake and its association with various health and disease states. Accurate and precise quantification of heptadecanoic acid in complex biological matrices necessitates a robust analytical method. This application note details a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the quantification of heptadecanoic acid, employing its stable isotope-labeled analog, heptadecanoic acid-d3, as an internal standard to ensure high accuracy and reproducibility.
This method utilizes a simple protein precipitation and liquid-liquid extraction procedure for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The use of a deuterated internal standard compensates for potential variations during sample preparation and analysis, a crucial aspect for reliable quantitative results.[3]
Materials and Methods
Reagents and Materials
| Reagent/Material | Supplier | Grade |
| Heptadecanoic acid | Sigma-Aldrich | ≥98% |
| This compound | Cayman Chemical | ≥99% deuterated forms |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Water | Milli-Q or equivalent | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Iso-propanol | Sigma-Aldrich | HPLC Grade |
| Hexane | Sigma-Aldrich | HPLC Grade |
| Human Plasma (or other biological matrix) | BioIVT | --- |
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.
| Instrument | Model |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve heptadecanoic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the heptadecanoic acid stock solution in methanol:water (1:1, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples, calibration standards, and quality control samples (except for the blank).
-
For protein precipitation, add 400 µL of ice-cold iso-propanol.[4]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean 1.5 mL tube.
-
For liquid-liquid extraction, add 1 mL of hexane, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a new tube.
-
Dry the extracted solvent under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 80:20 v/v) and transfer to an autosampler vial for LC-MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C8 Reversed-Phase, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 95% B over 5 min, hold at 95% B for 2 min, return to 80% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 60 L/h |
| Desolvation Gas Flow | 1000 L/h |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Heptadecanoic acid | 269.25 | 269.25 | 10 | 150 |
| This compound | 272.25 | 272.25 | 10 | 150 |
Data Presentation and Results
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of heptadecanoic acid to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x was applied.
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | > 0.998 |
| Linearity | Excellent |
Precision and Accuracy
The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels (Low, Medium, and High) on three separate days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 5 | 4.2 | 5.8 | 102.5 |
| Medium QC | 50 | 3.1 | 4.5 | 98.7 |
| High QC | 500 | 2.5 | 3.9 | 101.2 |
Visualizations
Caption: Experimental workflow for the LC-MS analysis of Heptadecanoic acid.
Caption: Logic of internal standard-based quantification in LC-MS.
Conclusion
The LC-MS method described provides a reliable, sensitive, and specific approach for the quantitative determination of heptadecanoic acid in biological matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by correcting for matrix effects and variations in sample processing. This method is well-suited for high-throughput analysis in clinical research and metabolomics studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
Application Notes and Protocols for Lipidomics Sample Preparation Using Heptadecanoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, disease pathogenesis, and therapeutic interventions. Accurate quantification of lipid species is paramount for meaningful biological interpretation. Heptadecanoic acid-d3 (C17:0-d3), a deuterated form of the odd-chain saturated fatty acid, serves as an excellent internal standard for the quantitative analysis of fatty acids by mass spectrometry. Its chemical similarity to endogenous fatty acids ensures comparable extraction and ionization efficiency, while its mass shift allows for clear differentiation from non-labeled analytes, thereby correcting for sample loss during preparation and analytical variability.[1][2] This document provides detailed application notes and protocols for the use of this compound in lipidomics sample preparation.
Core Principles of Using this compound as an Internal Standard
The fundamental principle behind using a stable isotope-labeled internal standard like this compound is isotope dilution mass spectrometry.[1] A known amount of the deuterated standard is added to the sample at the beginning of the workflow. The ratio of the signal intensity of the endogenous (unlabeled) analyte to the deuterated internal standard is then used to calculate the absolute concentration of the analyte. This method significantly improves the precision and accuracy of quantification by compensating for variations in sample extraction, derivatization efficiency, and instrument response.[1]
Data Presentation: Quantitative Performance
The use of this compound as an internal standard allows for robust and reproducible quantification of a wide range of fatty acids in diverse biological matrices. Below are tables summarizing typical quantitative data.
Table 1: Typical Concentration Ranges of Major Fatty Acids in Human Plasma.
| Fatty Acid | Abbreviation | Typical Concentration Range (μmol/L) |
| Palmitic acid | C16:0 | 300 - 4100 |
| Stearic acid | C18:0 | 100 - 1000 |
| Oleic acid | C18:1 | 30 - 3200 |
| Linoleic acid | C18:2 | 200 - 5000 |
| α-Linolenic acid | C18:3 | 12 - 187 |
| Arachidonic acid | C20:4 | Not specified in provided search results |
| Docosahexaenoic acid | C22:6 | 7 - 238 |
Data compiled from a study on healthy young Canadian adults.[3]
Table 2: Performance Characteristics of Fatty Acid Quantification using Deuterated Internal Standards.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Accuracy | > 90% |
| Precision (CV) | < 15% |
| Limit of Detection (LOD) | 100 nM |
| Dynamic Range | 100 nM to 30 µM |
These values represent typical performance for methods utilizing deuterated fatty acid standards.[4]
Experimental Protocols
Here, we provide detailed protocols for the extraction and derivatization of fatty acids from various biological samples for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Fatty Acid Extraction from Plasma
This protocol is adapted from established methods for the analysis of total fatty acids in blood plasma.[1]
Materials:
-
Plasma sample
-
This compound internal standard solution (in ethanol)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Dichloromethane
-
Butylated hydroxytoluene (BHT)
-
Argon or Nitrogen gas
Procedure:
-
Thaw plasma samples on ice.
-
To 10 µL of plasma, add 190 µL of PBS to a final volume of 200 µL.
-
Add 100 µL of the this compound internal standard mix.
-
To minimize oxidation, add 50 µg of BHT.
-
Add 500 µL of ice-cold methanol and 250 µL of dichloromethane.
-
Vortex the mixture vigorously for 2 minutes.
-
To induce phase separation, add 250 µL of dichloromethane and 250 µL of water.
-
Centrifuge at 3000 rpm for 3 minutes to separate the layers.
-
Carefully collect the lower organic layer into a clean glass tube.
-
Repeat the extraction of the aqueous phase with another 500 µL of dichloromethane.
-
Combine the organic extracts.
-
Dry the combined lipid extracts under a gentle stream of argon or nitrogen.
Protocol 2: Fatty Acid Extraction from Cultured Cells
This protocol is suitable for the analysis of free fatty acids from cultured cells.[1][5]
Materials:
-
Cell pellet (e.g., 0.5 x 10⁶ cells)
-
This compound internal standard solution (in ethanol)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
1 N HCl
-
Iso-octane
-
Argon or Nitrogen gas
Procedure:
-
Wash the cell pellet with ice-cold PBS and resuspend in 250 µL of PBS.
-
Add 100 µL of the deuterated internal standard mix.
-
Initiate lipid extraction by adding 500 µL of methanol and 25 µL of 1 N HCl.
-
Vortex the mixture thoroughly.
-
Add 1.5 ml of iso-octane to form a bi-phasic solution and vortex again.
-
Centrifuge at 3000 x g for 1 minute to separate the phases.
-
Transfer the upper iso-octane layer to a clean glass tube.
-
Repeat the extraction of the lower aqueous phase with another 1.5 ml of iso-octane.
-
Combine the iso-octane extracts.
-
Dry the combined extracts under a gentle stream of argon or nitrogen.
Protocol 3: Derivatization of Fatty Acids to Pentafluorobenzyl (PFB) Esters for GC-MS Analysis
This derivatization step is crucial for enhancing the volatility and detection sensitivity of fatty acids for GC-MS analysis.[1][5]
Materials:
-
Dried lipid extract
-
1% Diisopropylethylamine in acetonitrile
-
1% Pentafluorobenzyl (PFB) bromide in acetonitrile
-
Iso-octane
-
Argon or Nitrogen gas
Procedure:
-
To the dried lipid extract, add 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Add 25 µL of 1% PFB bromide in acetonitrile.
-
Cap the tube tightly and incubate at room temperature for 20 minutes.
-
Dry the reaction mixture under a gentle stream of argon or nitrogen.
-
Reconstitute the derivatized sample in 50 µL of iso-octane.
-
The sample is now ready for injection into the GC-MS.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for quantitative fatty acid analysis using this compound as an internal standard.
Caption: General workflow for fatty acid analysis using an internal standard.
Fatty Acids in Cellular Signaling and Metabolism
Fatty acids are not only crucial for energy storage and membrane structure but also act as signaling molecules and precursors for bioactive lipids involved in various cellular pathways.[1][6][7]
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Lipidomics Pathway Analysis: Unraveling Cellular Lipid Metabolism and Signaling - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Lipidomic analysis of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Odd-Chain Fatty Acids Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have garnered increasing interest in biomedical research. Historically used as internal standards due to their low endogenous concentrations, recent studies have highlighted their roles as biomarkers for dietary intake and their potential involvement in metabolic health and disease. Accurate and precise quantification of OCFAs in biological matrices is therefore crucial for advancing our understanding of their physiological and pathological roles.
This document provides detailed application notes and protocols for the quantification of OCFAs using stable isotope-labeled internal standards, primarily focusing on deuterated standards, coupled with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The quantification of OCFAs is achieved through stable isotope dilution mass spectrometry. This technique involves the addition of a known amount of a deuterated OCFA internal standard (e.g., pentadecanoic acid-d3, heptadecanoic acid-d3) to the biological sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to its endogenous counterpart and thus experiences the same extraction, derivatization, and ionization efficiencies. By measuring the ratio of the endogenous analyte to the deuterated internal standard, accurate and precise quantification can be achieved, correcting for sample loss and analytical variability.
Experimental Protocols
Two primary analytical platforms for the quantification of OCFAs are GC-MS and LC-MS/MS. The choice of platform depends on the specific research question, sample matrix, and available instrumentation.
Protocol 1: GC-MS Quantification of Odd-Chain Fatty Acids in Human Plasma
This protocol describes the analysis of total OCFAs (free and esterified) in human plasma. The fatty acids are released from complex lipids by hydrolysis and then derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Materials and Reagents:
-
Deuterated Internal Standards: Pentadecanoic acid-d3 (C15:0-d3), this compound (C17:0-d3) or Tridecanoic acid-d25 (C13:0-d25) in ethanol or chloroform.
-
Solvents: HPLC-grade methanol, chloroform, hexane, and iso-octane.
-
Reagents for Hydrolysis: 1N Potassium hydroxide (KOH) in methanol.
-
Reagents for Derivatization: Boron trifluoride in methanol (14% BF3-MeOH) or 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 1% diisopropylethylamine in acetonitrile.
-
Other Reagents: 1N Hydrochloric acid (HCl), anhydrous sodium sulfate.
-
Biological Sample: Human plasma.
2. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of the deuterated internal standard solution (e.g., 10 µL of a 10 µg/mL solution of C15:0-d3 and C17:0-d3).
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Hydrolysis (Saponification):
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
-
Add 1 mL of 1N methanolic KOH.
-
Cap the tube tightly and heat at 80°C for 1 hour to release the fatty acids from their esterified forms.
-
Cool the sample to room temperature.
-
-
Acidification and Extraction of Free Fatty Acids:
-
Add 1 mL of 1N HCl to acidify the solution (check pH is < 3).
-
Add 2 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the free fatty acids to a new tube.
-
Repeat the hexane extraction and pool the organic layers.
-
-
Derivatization to FAMEs:
-
Evaporate the hexane under a stream of nitrogen.
-
Add 1 mL of 14% BF3-MeOH.
-
Cap the tube and heat at 80°C for 30 minutes.
-
Cool to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex for 2 minutes and centrifuge.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial.
-
Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 5°C/min, and hold for 10 min.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the FAMEs of C15:0, C17:0, and their deuterated internal standards.
Protocol 2: LC-MS/MS Quantification of Free Odd-Chain Fatty Acids in Serum
This protocol is suitable for the analysis of free (non-esterified) OCFAs and avoids the derivatization step required for GC-MS.
1. Materials and Reagents:
-
Deuterated Internal Standards: Pentadecanoic acid-d3 (C15:0-d3), this compound (C17:0-d3).
-
Solvents: LC-MS grade acetonitrile, isopropanol, and water.
-
Reagents: Formic acid or ammonium acetate.
-
Biological Sample: Human serum.
2. Sample Preparation:
-
Internal Standard Spiking: To 50 µL of serum, add the deuterated internal standard solution.
-
Protein Precipitation and Extraction:
-
Add 200 µL of ice-cold acetonitrile to the serum sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an LC vial.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the fatty acids (e.g., start at 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for C15:0, C17:0, and their deuterated standards.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: GC-MS Quantitative Parameters for Odd-Chain Fatty Acid Analysis
| Analyte | Deuterated Standard | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Linearity (R²) |
| Pentadecanoic Acid (C15:0) | C15:0-d3 | 0.05 - 0.2 | 0.15 - 0.6 | 92 - 105 | > 0.99 |
| Heptadecanoic Acid (C17:0) | C17:0-d3 | 0.05 - 0.2 | 0.15 - 0.6 | 90 - 108 | > 0.99 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are representative and may vary depending on the instrument and matrix.
Table 2: LC-MS/MS Quantitative Parameters for Odd-Chain Fatty Acid Analysis
| Analyte | Deuterated Standard | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Linearity (R²) |
| Pentadecanoic Acid (C15:0) | C15:0-d3 | 0.1 - 1.0 | 0.3 - 3.0 | 95 - 110 | > 0.995 |
| Heptadecanoic Acid (C17:0) | C17:0-d3 | 0.1 - 1.0 | 0.3 - 3.0 | 93 - 112 | > 0.995 |
Note: LOD and LOQ values are typically lower for LC-MS/MS compared to GC-MS.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of odd-chain fatty acids.
Metabolic Pathway of Odd-Chain Fatty Acids
Caption: Simplified metabolic pathway of odd-chain fatty acid beta-oxidation.
Signaling Pathways of Pentadecanoic Acid (C15:0)
Application Notes and Protocols: Using Heptadecanoic Acid-d3 as a Metabolic Tracer In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, and its deuterated analogue, heptadecanoic acid-d3 (C17:0-d3), serve as valuable tools in metabolic research. While naturally present in trace amounts in dairy and ruminant fats, the low endogenous abundance of C17:0 makes its deuterated form an excellent metabolic tracer for in vivo studies.[1] These application notes provide a comprehensive guide for utilizing this compound to trace fatty acid metabolism, offering insights into pathways such as fatty acid oxidation, elongation, desaturation, and incorporation into complex lipids. The methodologies outlined are pertinent to researchers in academia and industry, including those in drug development focusing on metabolic disorders.
Stable isotope tracers, like this compound, are non-radioactive and safe for a wide range of experimental models, including human studies.[2] By introducing this compound into a biological system, researchers can track its metabolic fate using mass spectrometry, distinguishing it from its endogenous, non-labeled counterpart. This allows for the quantification of dynamic processes, providing a more insightful view of metabolic fluxes than static measurements of metabolite concentrations.
Applications in Metabolic Research
The use of this compound as a metabolic tracer can be applied to a variety of research areas:
-
Myocardial Metabolism: Heptadecanoic acid is actively taken up by the heart, making its labeled forms useful for studying myocardial fatty acid oxidation and identifying defects in this process.[3][4]
-
Hepatic Lipid Metabolism: The liver is a central hub for fatty acid metabolism. Tracing with C17:0-d3 can elucidate the rates of hepatic fatty acid uptake, esterification into triglycerides, and secretion in very-low-density lipoproteins (VLDL).
-
Adipose Tissue Dynamics: The flux of fatty acids into and out of adipose tissue can be quantified, providing insights into lipid storage and mobilization in states of health and disease.
-
Biomarker of Dairy Fat Intake: While C17:0 in tissues can be a biomarker for dairy consumption, tracer studies with C17:0-d3 can help to differentiate between dietary intake and endogenous metabolism.[5]
-
Drug Discovery and Development: The efficacy of therapeutic agents targeting lipid metabolism can be assessed by measuring their impact on the flux of C17:0-d3 through various metabolic pathways.
Experimental Protocols
The following protocols provide a general framework for in vivo metabolic tracing studies using this compound in a murine model. These should be adapted based on the specific research question and experimental design.
Protocol 1: In Vivo Administration of this compound for Plasma Lipid Analysis
Objective: To trace the incorporation of orally administered this compound into plasma lipids over time.
Materials:
-
This compound (C17:0-d3)
-
Vehicle for oral administration (e.g., corn oil)
-
C57BL/6 mice (or other appropriate strain)
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge for plasma separation
-
Internal standards for mass spectrometry (e.g., a different deuterated fatty acid not being traced)
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week with ad libitum access to standard chow and water.
-
Fasting: Fast mice overnight (approximately 12-16 hours) prior to the administration of the tracer to ensure a basal metabolic state.
-
Tracer Preparation: Prepare a dosing solution of this compound in corn oil. A typical dose for a lipid tracer in mice is around 150 mg/kg body weight.[2] The exact concentration should be optimized for the specific study.
-
Tracer Administration: Administer the this compound solution to the mice via oral gavage.
-
Blood Collection: Collect blood samples at various time points post-administration. A suggested time course could be 0 (pre-dose), 30, 60, 120, 240, and 360 minutes. Blood can be collected from the tail vein into EDTA-coated tubes.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 2: Tissue Collection for Analysis of this compound Incorporation
Objective: To determine the distribution and incorporation of this compound into various tissues.
Procedure:
-
Follow Protocol 1: Administer the this compound tracer as described above.
-
Tissue Harvest: At a predetermined endpoint (e.g., 6 hours post-administration), euthanize the mice according to approved animal welfare protocols.
-
Tissue Dissection: Rapidly dissect tissues of interest (e.g., liver, heart, adipose tissue, skeletal muscle).
-
Sample Processing: Rinse the tissues with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen.
-
Sample Storage: Store the tissue samples at -80°C until lipid extraction and analysis.
Protocol 3: Lipid Extraction and Analysis by GC-MS
Objective: To extract lipids from plasma or tissue and quantify the abundance of this compound and its metabolites.
Materials:
-
Chloroform, Methanol, Saline (0.9% NaCl)
-
Internal standard solution (e.g., deuterated C15:0 or another odd-chain fatty acid)
-
Boron trifluoride (BF3) in methanol (14%) or another methylation agent
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction (Folch Method):
-
To a known amount of plasma or homogenized tissue, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Add a known amount of the internal standard.
-
Vortex thoroughly and allow the mixture to stand for at least 20 minutes.
-
Add saline to induce phase separation.
-
Centrifuge and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
To the dried lipid extract, add 14% BF3 in methanol.
-
Heat the sample at 100°C for 30 minutes.
-
After cooling, add water and hexane to extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract and reconstitute in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Use a suitable capillary column for fatty acid separation (e.g., a polar column).
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the specific ions corresponding to the methyl ester of heptadecanoic acid and its deuterated isotopologue.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve.
-
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental groups.
Table 1: Illustrative Plasma Concentrations of this compound Post-Oral Administration
| Time (minutes) | Plasma C17:0-d3 Concentration (µM) (Mean ± SD) |
| 0 | 0 |
| 30 | 15.2 ± 3.1 |
| 60 | 35.8 ± 5.7 |
| 120 | 52.1 ± 8.3 |
| 240 | 28.9 ± 4.6 |
| 360 | 12.5 ± 2.9 |
Note: These are representative data and will vary based on experimental conditions.
Table 2: Illustrative Incorporation of this compound into Tissue Lipids 6 Hours Post-Administration
| Tissue | C17:0-d3 in Total Fatty Acids (mole percent excess) (Mean ± SD) |
| Liver | 2.5 ± 0.4 |
| Heart | 1.8 ± 0.3 |
| Adipose Tissue | 3.2 ± 0.6 |
| Skeletal Muscle | 0.9 ± 0.2 |
Note: These are representative data and will vary based on experimental conditions.
Visualization of Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively visualize the complex metabolic pathways and experimental workflows involved in these studies.
Caption: Experimental workflow for in vivo metabolic tracing with this compound.
Caption: Metabolic fate of this compound in vivo.
Conclusion
This compound is a powerful and safe tool for investigating the complexities of fatty acid metabolism in vivo. The protocols and information provided herein offer a solid foundation for researchers to design and execute robust metabolic tracer studies. By carefully considering the experimental design, analytical methods, and data interpretation, the use of this compound can yield significant insights into metabolic health and disease, and aid in the development of novel therapeutic strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 3. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Fatty Acids for GC-MS Analysis with an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids in various biological and pharmaceutical matrices. Due to their low volatility and polar nature, fatty acids require a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis. This application note provides detailed protocols for the two most common derivatization methods: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters. Furthermore, it emphasizes the critical role of using an internal standard, particularly a deuterated analog, for accurate and precise quantification by correcting for variations during sample preparation and analysis.
Internal Standards in Fatty Acid Analysis
For accurate quantification, an internal standard (IS) is indispensable. The ideal internal standard should have similar chemical and physical properties to the analytes of interest but be distinguishable by the mass spectrometer. Deuterated fatty acids are the gold standard for this purpose as their chemical behavior is nearly identical to their non-deuterated counterparts, ensuring they are similarly affected by extraction, derivatization, and chromatographic conditions.[1] The IS is added at a known concentration to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[2] Quantification is then based on the ratio of the analyte peak area to the internal standard peak area, which corrects for potential sample loss and instrumental variability.[2]
Derivatization Protocols
Two primary methods for the derivatization of fatty acids for GC-MS analysis are detailed below. The choice of method may depend on the specific fatty acids of interest, the sample matrix, and the presence of other functional groups.
Protocol 1: Acid-Catalyzed Esterification to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF3-Methanol)
This is a widely used and robust method for the simultaneous extraction and derivatization of both free fatty acids and those present in complex lipids like triglycerides and phospholipids.
Materials:
-
Sample containing fatty acids (e.g., plasma, tissue homogenate, cell lysate)
-
Deuterated internal standard solution (e.g., d3-palmitic acid in methanol)
-
Boron trifluoride-methanol (BF3-Methanol) solution, 14% (w/v)
-
Hexane or Heptane, GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sample Preparation: To a known amount of sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate) in a screw-cap glass tube, add a precise volume of the deuterated internal standard solution.
-
Lipid Extraction (Optional, for complex samples): For samples rich in complex lipids, a prior extraction step may be beneficial. A common method is the Folch extraction using a 2:1 (v/v) chloroform:methanol solution.
-
Derivatization:
-
Add 1-2 mL of 14% BF3-Methanol to the sample tube.
-
Tightly cap the tube and vortex briefly.
-
Heat the mixture at 60-100°C for 10-30 minutes. A common condition is 100°C for 30 minutes.[3]
-
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution.
-
Cap the tube and vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer.
-
Centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to facilitate phase separation.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer (containing the FAMEs) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic phase to a GC vial for analysis.
-
Protocol 2: Silylation to Trimethylsilyl (TMS) Esters using BSTFA
Silylation is a rapid and effective method for derivatizing fatty acids and other compounds with active hydrogens. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and powerful silylating agent.
Materials:
-
Dried sample containing fatty acids
-
Deuterated internal standard solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane), GC grade
-
Screw-cap glass tubes or GC vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.[4] Add a precise volume of the deuterated internal standard solution and evaporate to dryness under a gentle stream of nitrogen if necessary.
-
Derivatization:
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS. Dilution with an appropriate solvent may be necessary depending on the concentration.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the GC-MS analysis of fatty acids following derivatization. These values can vary depending on the specific analyte, matrix, and instrument conditions.
Table 1: Method Validation Parameters for FAME Analysis by GC-MS [3][5][6]
| Parameter | Palmitic Acid (C16:0) | Stearic Acid (C18:0) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) |
| LOD (µg/mL) | 0.21 - 0.5 | 0.25 - 0.5 | 0.30 - 0.5 | 0.54 - 0.5 |
| LOQ (µg/mL) | 0.63 - 1.5 | 0.75 - 1.5 | 0.90 - 1.5 | 1.63 - 1.5 |
| Intra-day Precision (%RSD) | 2.5 - 5.1 | 2.8 - 5.3 | 3.1 - 5.5 | 3.2 - 5.1 |
| Inter-day Precision (%RSD) | 3.8 - 6.8 | 4.1 - 6.9 | 4.5 - 7.1 | 4.5 - 6.8 |
| Recovery (%) | 95 - 105 | 94 - 106 | 95 - 105 | 95 - 105 |
Table 2: Comparison of Derivatization Methods
| Feature | BF3-Methanol (Esterification) | BSTFA (Silylation) |
| Analyte Scope | Free fatty acids and complex lipids | Primarily free fatty acids and other active hydrogen compounds |
| Reaction Conditions | 60-100°C, 10-30 min | 60-70°C, 30-60 min |
| Moisture Sensitivity | Moderate | High |
| Byproducts | Water, salts | Silylated byproducts |
| Advantages | Robust for a wide range of lipid classes | Rapid and clean reaction for free fatty acids |
| Disadvantages | Harsher conditions may degrade some sensitive fatty acids | Reagent is highly sensitive to moisture |
Experimental Workflow and Diagrams
The overall experimental workflow for the quantitative analysis of fatty acids by GC-MS is depicted below.
Caption: Experimental workflow for fatty acid analysis.
The chemical reaction for the esterification of a fatty acid to a fatty acid methyl ester (FAME) using BF3-Methanol is illustrated below.
Caption: Esterification of a fatty acid to a FAME.
Conclusion
The derivatization of fatty acids is a crucial step for their successful analysis by GC-MS. Both acid-catalyzed esterification and silylation are effective methods, with the choice depending on the specific application. The use of a deuterated internal standard is paramount for achieving accurate and reliable quantitative results. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust methods for fatty acid analysis.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Heptadecanoic Acid-d3 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecanoic acid-d3 (C17:0-d3) is a deuterated analog of heptadecanoic acid, a saturated odd-chain fatty acid. In clinical research, stable isotope-labeled compounds like this compound are invaluable tools, primarily utilized for their ability to mimic the chemical behavior of their endogenous, unlabeled counterparts while being distinguishable by mass spectrometry. This distinction allows for precise and accurate quantification of the target analyte in complex biological matrices.
Application Notes
The predominant application of this compound in clinical research is as an internal standard for the quantitative analysis of heptadecanoic acid (C17:0) and other fatty acids in biological samples such as plasma, serum, and red blood cells.[1] This is crucial in studies investigating the role of odd-chain fatty acids as biomarkers and their association with various health outcomes.
1. Biomarker for Dairy Fat Intake:
Heptadecanoic acid is primarily obtained from the consumption of dairy products and ruminant fats.[1] As such, its concentration in blood is often used as an objective biomarker for dairy fat intake. Clinical studies investigating the link between dairy consumption and health outcomes, such as cardiovascular disease and metabolic syndrome, rely on accurate measurement of heptadecanoic acid. This compound is essential in these studies to ensure the precision of these measurements by correcting for sample loss during extraction and variations in instrument response.
2. Investigation of Metabolic Diseases:
There is growing interest in the role of odd-chain fatty acids in metabolic health. Some studies suggest that higher levels of circulating heptadecanoic acid may be associated with a lower risk of conditions like type 2 diabetes. The accurate quantification of heptadecanoic acid, facilitated by the use of this compound as an internal standard, is fundamental to elucidating these relationships and understanding the underlying metabolic pathways.
3. Isotope Dilution Mass Spectrometry:
This compound is a key component in isotope dilution mass spectrometry (ID-MS), which is considered a gold-standard method for quantitative analysis. By adding a known amount of this compound to a sample, the ratio of the unlabeled analyte to the labeled standard can be measured by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ratio is then used to calculate the exact concentration of the endogenous heptadecanoic acid, minimizing the impact of matrix effects and procedural inconsistencies.
Quantitative Data from a Clinical Study
The following table summarizes data from a randomized controlled trial investigating the effect of pentadecanoic acid (C15:0) supplementation. While the primary intervention was with C15:0, the study measured baseline and post-treatment levels of various fatty acids, including C17:0 (heptadecanoic acid), which would have been quantified using a deuterated internal standard like this compound.
Table 1: Plasma Fatty Acid Concentrations in a Randomized Controlled Trial
| Analyte | Treatment Group | Baseline (µg/mL) | 12 Weeks (µg/mL) |
| Heptadecanoic Acid (C17:0) | C15:0 Supplement | 4.23 ± 1.28 | 4.50 ± 1.35 |
| Placebo | 4.33 ± 1.34 | 4.15 ± 1.25 | |
| Pentadecanoic Acid (C15:0) | C15:0 Supplement | 4.23 ± 1.28 | 6.30 ± 1.59 |
| Placebo | 4.33 ± 1.34 | 4.23 ± 1.28 |
Data adapted from "Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial". The quantification of these fatty acids would typically employ a deuterated internal standard like this compound for C17:0.
Experimental Protocols
The following is a detailed protocol for the analysis of fatty acids in human plasma using gas chromatography-mass spectrometry (GC-MS), a common application for this compound. This protocol is based on established methodologies for fatty acid analysis.
Protocol 1: Quantification of Total Fatty Acids in Human Plasma by GC-MS
1. Objective:
To determine the concentration of individual fatty acids, including heptadecanoic acid, in human plasma samples using gas chromatography-mass spectrometry with this compound as an internal standard.
2. Materials:
-
Internal Standard Solution: this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Reagents: Methanol, chloroform, sodium chloride solution (0.9%), boron trifluoride-methanol solution (14%), hexane, anhydrous sodium sulfate.
-
Equipment: Glass centrifuge tubes with Teflon-lined caps, vortex mixer, centrifuge, nitrogen evaporator, gas chromatograph-mass spectrometer (GC-MS).
3. Sample Preparation:
-
Aliquoting: Pipette a precise volume of human plasma (e.g., 100 µL) into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each plasma sample.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% sodium chloride solution.
-
Vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette and transfer to a clean tube.
-
-
Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
4. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Methylation: Add 1 mL of 14% boron trifluoride-methanol solution to the dried lipid extract.
-
Incubation: Cap the tube tightly and heat at 100°C for 30 minutes.
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer (containing FAMEs) to a new tube.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
Final Concentration: Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small, known volume of hexane (e.g., 50 µL) for GC-MS analysis.
5. GC-MS Analysis:
-
Injection: Inject 1 µL of the final FAMEs solution into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a polar column like a BPX70) to separate the individual FAMEs. A typical temperature program would start at a lower temperature and ramp up to a higher temperature to elute all FAMEs.
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the characteristic ions of the FAMEs and the deuterated internal standard.
6. Data Analysis:
-
Quantification: Identify the peaks corresponding to each FAME and the this compound internal standard based on their retention times and mass spectra.
-
Calibration Curve: Prepare a calibration curve using standard solutions of known concentrations of the fatty acids of interest and a fixed concentration of the internal standard.
-
Calculation: Calculate the concentration of each fatty acid in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Diagram 1: Experimental Workflow for Fatty Acid Analysis
Caption: Workflow for plasma fatty acid quantification.
Diagram 2: Principle of Isotope Dilution Mass Spectrometry
Caption: Isotope dilution quantification principle.
References
Application Note: High-Throughput Lipid Extraction from Plasma Samples with Heptadecanoic Acid-d3 Spiking for Mass Spectrometry-Based Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The comprehensive analysis of lipids in plasma, known as lipidomics, is a powerful tool for biomarker discovery, understanding disease pathogenesis, and evaluating the effects of therapeutic interventions. Accurate and reproducible quantification of lipid species is paramount for these applications. This necessitates a robust and efficient lipid extraction method coupled with the use of appropriate internal standards to correct for variations during sample preparation and analysis.
This application note details a streamlined protocol for the extraction of a broad range of lipids from human plasma samples. The method utilizes a single-phase extraction with 1-butanol and methanol, which offers high recovery and reproducibility while being less hazardous and more amenable to high-throughput workflows than traditional biphasic methods like the Folch extraction.[1] To ensure accurate quantification of fatty acids, Heptadecanoic acid-d3 (C17:0-d3), a non-endogenous, deuterated fatty acid, is spiked into the plasma samples as an internal standard prior to extraction.
Data Presentation
The following tables summarize quantitative data on the recovery and reproducibility of different lipid extraction methods from plasma, providing a rationale for the selection of the single-phase 1-butanol/methanol method.
Table 1: Comparison of Internal Standard Recovery Across Different Plasma Lipid Extraction Methods
| Internal Standard Lipid Class | Alshehry (1-Butanol/Methanol) Recovery % | Folch (Chloroform/Methanol) Recovery % | Matyash (MTBE/Methanol) Recovery % |
| Phospholipids | >95% | ~86% | ~73% |
| Triacylglycerols (TG) | <80% | ~86% | ~73% |
| Diacylglycerols (DG) | <80% | ~86% | ~73% |
| Average Recovery | ~99% | ~86% | ~73% |
Data adapted from a study comparing scaled-down versions of the Alshehry, Folch, and Matyash methods. The Alshehry method demonstrated the highest overall recovery of internal standards.[2][3]
Table 2: Reproducibility of Plasma Lipid Extraction Methods Indicated by Median Intra-Assay Coefficient of Variation (CV%)
| Extraction Method | Median Intra-Assay CV% (Positive Ion Mode) |
| Alshehry (1-Butanol/Methanol) | 14.1% |
| Folch (Chloroform/Methanol) | 15.1% |
| Matyash (MTBE/Methanol) | 21.8% |
This data indicates that the Alshehry method provides the highest reproducibility (lowest CV%) among the compared methods for lipids analyzed in positive ion mode.[2][3] A separate study reported that for a 1-butanol/methanol (1:1 v/v) extraction, 275 out of 293 lipid species had a CV% of less than 20%.[4]
Experimental Protocols
This section provides a detailed methodology for the single-phase lipid extraction from plasma samples with this compound spiking.
Materials and Reagents:
-
Human plasma (collected with EDTA as anticoagulant is recommended to prevent coagulation-induced lipid alterations)
-
This compound (C17:0-d3)
-
1-Butanol (LC-MS grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >13,000 x g
-
Pipettes and tips
-
Autosampler vials with inserts for LC-MS analysis
Internal Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working internal standard spiking solution of 1-butanol/methanol (1:1, v/v) containing this compound at a final concentration of 10 µg/mL. Note: The optimal concentration of the internal standard may vary depending on the analytical platform and should be optimized in your laboratory.
Plasma Lipid Extraction Protocol:
-
Sample Thawing: Thaw frozen plasma samples on ice. Once thawed, gently vortex to ensure homogeneity.
-
Aliquoting: Pipette 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking and Extraction: Add 100 µL of the this compound spiking solution (1-butanol/methanol, 1:1, v/v) to the plasma aliquot.
-
Vortexing: Immediately vortex the mixture vigorously for 10 seconds to ensure thorough mixing and protein precipitation.
-
Sonication (Optional but Recommended): Sonicate the samples in a water bath for 1 hour to enhance extraction efficiency.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted lipids, to a clean autosampler vial with an insert for LC-MS analysis.
Visualizations
The following diagram illustrates the experimental workflow for the lipid extraction protocol.
Caption: Experimental workflow for single-phase lipid extraction.
This detailed application note provides a robust and reproducible method for the extraction of lipids from plasma for quantitative lipidomics analysis. The use of a single-phase 1-butanol/methanol extraction with this compound spiking offers a high-throughput and accurate approach for researchers in various scientific and drug development fields.
References
- 1. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotopic Enrichment Calculation in Heptadecanoic Acid-d3 Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting stable isotope tracer studies using Heptadecanoic acid-d3 (C17:0-d3) to calculate isotopic enrichment. This methodology is a powerful tool for investigating fatty acid metabolism, including uptake, synthesis, and oxidation in various biological systems.
Introduction
Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid. Its deuterated form, this compound, serves as an excellent tracer in metabolic studies. By introducing a known amount of C17:0-d3 into a biological system and measuring its incorporation into different lipid pools, researchers can quantify the kinetics of fatty acid metabolism. This technique is invaluable for understanding disease states characterized by altered lipid metabolism, such as metabolic syndrome, diabetes, and certain cancers, and for evaluating the efficacy of therapeutic interventions.
The core principle involves the administration of the stable isotope-labeled tracer and subsequent analysis of biological samples using mass spectrometry to determine the ratio of the labeled (tracer) to the unlabeled (tracee) fatty acid. This ratio, known as the tracer-to-tracee ratio (TTR), is fundamental for calculating isotopic enrichment and kinetic parameters.
Experimental Protocols
A successful tracer study requires meticulous attention to detail in experimental design, sample preparation, and analytical measurement. The following protocols provide a general framework that can be adapted to specific research questions and sample matrices.
Protocol 1: In Vivo Tracer Administration and Sample Collection
This protocol describes the administration of this compound to a model organism and subsequent collection of plasma and tissue samples.
Materials:
-
This compound (C17:0-d3) tracer
-
Vehicle for tracer administration (e.g., corn oil for oral gavage, BSA-complexed solution for intravenous infusion)
-
Anesthetic
-
Anticoagulant (e.g., EDTA for plasma collection)
-
Cryovials
-
Liquid nitrogen
Procedure:
-
Tracer Preparation: Prepare the C17:0-d3 tracer in the appropriate vehicle for the chosen route of administration (e.g., oral gavage, intravenous infusion). The dosage should be determined based on preliminary studies to achieve detectable enrichment without perturbing the natural fatty acid pool.
-
Animal Acclimatization: Acclimatize experimental animals to the housing conditions and diet for a sufficient period before the study.
-
Fasting: Fast the animals overnight (typically 12-16 hours) to reduce variability from dietary fat intake.
-
Baseline Sample Collection: Collect a baseline blood sample prior to tracer administration to determine the natural abundance of C17:0.
-
Tracer Administration: Administer the C17:0-d3 tracer to the animals. The method of administration (bolus or continuous infusion) will depend on the kinetic parameters being investigated.[1]
-
Time-Course Sample Collection: Collect blood samples at predetermined time points after tracer administration. For tissue analysis, euthanize animals at specific time points and rapidly excise tissues of interest.
-
Sample Processing:
-
Plasma: Collect blood into tubes containing an anticoagulant. Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma. Aliquot plasma into cryovials.
-
Tissues: Immediately freeze tissues in liquid nitrogen to quench metabolic activity.
-
-
Storage: Store all samples at -80°C until analysis.
Protocol 2: Lipid Extraction and Derivatization for GC-MS Analysis
This protocol details the extraction of total lipids from plasma or tissue and their derivatization to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Internal Standard (e.g., C15:0 or another odd-chain fatty acid not expected in the sample)
-
Boron trifluoride (BF3) in methanol (14%) or Methanolic HCl
-
Hexane
-
Anhydrous sodium sulfate
-
Glass tubes with Teflon-lined caps
Procedure:
-
Homogenization: Homogenize tissue samples in a chloroform/methanol solution. For plasma samples, directly add the chloroform/methanol solution.
-
Internal Standard Addition: Add a known amount of the internal standard to each sample to correct for extraction efficiency and instrument variability.
-
Lipid Extraction:
-
Vortex the sample mixture vigorously.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the organic (lower) and aqueous (upper) phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Derivatization to FAMEs:
-
Add BF3 in methanol or methanolic HCl to the dried lipid extract.[2]
-
Heat the mixture at 100°C for 30 minutes in a sealed tube.
-
Cool the tubes and add water and hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
Final Preparation: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
Protocol 3: GC-MS Analysis of FAMEs
This protocol outlines the parameters for analyzing FAMEs by GC-MS to determine the isotopic enrichment of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-5ms, DB-23)
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity with certain derivatives.[3][4]
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor specific ions corresponding to the unlabeled (m/z of C17:0-FAME) and labeled (m/z of C17:0-d3-FAME) analytes.
-
Ions to Monitor:
-
Unlabeled C17:0 FAME (M+0): Determine the molecular ion or a characteristic fragment ion.
-
Labeled C17:0-d3 FAME (M+3): Determine the corresponding ion for the deuterated tracer.
-
Data Presentation and Calculation of Isotopic Enrichment
Quantitative data should be summarized in a clear and structured format. The primary calculation is the determination of the Tracer-to-Tracee Ratio (TTR) and its conversion to Atom Percent Excess (APE).
Table 1: Raw GC-MS Peak Area Data
| Sample ID | Time Point (min) | Peak Area (Unlabeled C17:0, M+0) | Peak Area (Labeled C17:0-d3, M+3) | Peak Area (Internal Standard) |
| Baseline 1 | 0 | 150,000 | 500 | 500,000 |
| Baseline 2 | 0 | 155,000 | 520 | 510,000 |
| Post-Tracer 1 | 30 | 250,000 | 75,000 | 490,000 |
| Post-Tracer 2 | 30 | 260,000 | 78,000 | 505,000 |
| ... | ... | ... | ... | ... |
Table 2: Calculated Isotopic Enrichment
| Sample ID | Time Point (min) | Tracer-to-Tracee Ratio (TTR) | Atom Percent Excess (APE) (%) |
| Baseline (Avg) | 0 | 0.0033 | 0.000 |
| Post-Tracer (Avg) | 30 | 0.298 | 22.96 |
| ... | ... | ... | ... |
Calculation of Isotopic Enrichment
-
Correction for Natural Abundance: It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C) that contribute to the M+1, M+2, etc. signals of the unlabeled analyte. This is typically done using established algorithms or software provided with the mass spectrometer.
-
Tracer-to-Tracee Ratio (TTR): The TTR is the fundamental measure of isotopic enrichment. It is calculated as the ratio of the abundance of the tracer to the abundance of the tracee.[1]
TTR = (Abundance of Labeled Analyte) / (Abundance of Unlabeled Analyte)
Using the peak areas from the GC-MS data:
TTR = (Peak Area of C17:0-d3) / (Peak Area of C17:0)
-
Atom Percent Excess (APE): APE represents the enrichment of the isotope above its natural abundance. It is calculated from the TTR.
APE = [TTR / (1 + TTR)] * 100
Example Calculation (using data from Table 1 and 2 for the 30 min time point):
-
Average Peak Area (Unlabeled C17:0): (250,000 + 260,000) / 2 = 255,000
-
Average Peak Area (Labeled C17:0-d3): (75,000 + 78,000) / 2 = 76,500
-
TTR: 76,500 / 255,000 = 0.3
-
APE: [0.3 / (1 + 0.3)] * 100 = 23.08%
Note: The baseline TTR is subtracted from the post-tracer TTR before calculating APE to account for any background signal at the labeled mass.
Visualizations
Experimental Workflow
Experimental workflow for this compound tracer studies.
Metabolic Fate of Heptadecanoic Acid
Heptadecanoic acid, as an odd-chain fatty acid, has a distinct metabolic fate compared to even-chain fatty acids. Its metabolism is relevant to understanding cellular energy and biosynthetic pathways.
Simplified metabolic pathway of Heptadecanoic acid.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Recovery of Heptadecanoic Acid-d3 in Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Heptadecanoic acid-d3 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of heptadecanoic acid, a 17-carbon saturated fatty acid. It is commonly used as an internal standard in mass spectrometry-based quantitative analysis. As a stable isotope-labeled internal standard (SIL-IS), it is chemically almost identical to the endogenous analyte of interest and is expected to behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior help to correct for variations in sample processing and matrix effects, leading to more accurate and precise quantification.
Q2: What are the key chemical properties of Heptadecanoic acid that influence its extraction?
The key properties of Heptadecanoic acid that affect its extraction are its lipophilicity and its acidic nature.
| Property | Value | Implication for Extraction |
| LogP | ~6.9-7.66 | Indicates high lipophilicity, suggesting it will readily partition into organic solvents. |
| pKa | ~4.95 | As a carboxylic acid, its ionization state is pH-dependent. At a pH above its pKa, it will be deprotonated and more water-soluble, while at a pH below its pKa, it will be protonated and more lipid-soluble. |
| Solubility | Practically insoluble in water, soluble in organic solvents. | Reinforces the need for an organic solvent-based extraction method. |
Q3: What are the most common reasons for poor recovery of this compound?
Poor recovery of this compound can stem from several factors during sample preparation, including:
-
Suboptimal pH: Incorrect pH of the aqueous sample can lead to the ionization of the carboxylic acid group, reducing its solubility in the organic extraction solvent.
-
Inappropriate Solvent Choice: The polarity and composition of the extraction solvent may not be optimal for efficiently extracting a long-chain fatty acid.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, tissue) can interfere with the extraction process or suppress the ionization of the analyte in the mass spectrometer.
-
Incomplete Phase Separation: In liquid-liquid extraction, incomplete separation of the aqueous and organic phases can lead to loss of the analyte.
-
Adsorption to Surfaces: The analyte can adsorb to the surfaces of collection tubes, pipette tips, and other labware, especially if they are made of certain plastics.
-
Analyte Instability: Although generally stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong acids or bases) can potentially lead to degradation.
-
Issues with Deuterated Standard: In rare cases, isotopic exchange (loss of deuterium) or impurities in the standard can affect quantification.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of poor this compound recovery.
Caption: A flowchart for troubleshooting poor recovery of this compound.
Is the pH of your sample optimized for fatty acid extraction?
-
Problem: Heptadecanoic acid has a pKa of approximately 4.95. If the pH of your aqueous sample is close to or above this value, a significant portion of the fatty acid will be in its ionized (deprotonated) form, which is more soluble in the aqueous phase and will not be efficiently extracted into the organic solvent.
-
Solution: For optimal extraction of acidic compounds like fatty acids into an organic solvent, the pH of the aqueous sample should be adjusted to at least two pH units below the pKa. Therefore, acidify your sample to a pH of approximately 3 with a suitable acid (e.g., formic acid, hydrochloric acid) before extraction. This will ensure that the Heptadecanoic acid is in its neutral, more lipophilic form.
Are you using the most effective extraction solvent system?
-
Problem: The choice of organic solvent can significantly impact the recovery of fatty acids. While a variety of solvents can be used, some are more effective than others for long-chain fatty acids in complex biological matrices.
-
Solution: Consider using a well-established solvent system for lipid extraction, such as:
-
Folch Method: A mixture of chloroform and methanol (2:1, v/v).
-
Bligh-Dyer Method: A mixture of chloroform and methanol (1:2, v/v), followed by the addition of chloroform and water to create a biphasic system.
-
Matyash (MTBE) Method: A mixture of methyl-tert-butyl ether (MTBE) and methanol. This method is often preferred as it is less toxic than chloroform and the upper organic phase is easier to collect.
It is also important to optimize the ratio of the extraction solvent to the sample volume. A higher solvent-to-sample ratio can improve recovery.
-
Could matrix effects be interfering with your analysis?
-
Problem: Biological matrices like plasma are complex and contain numerous components (e.g., proteins, phospholipids) that can co-extract with your analyte and suppress its ionization in the mass spectrometer, leading to an apparent low recovery. Even with a deuterated internal standard, differential matrix effects can occur where the analyte and the standard are not affected to the same extent.
-
Solution:
-
Perform a Matrix Effect Study: To assess the impact of the matrix, compare the signal of the analyte in a neat solution to the signal of the analyte spiked into an extracted blank matrix.
-
Use a Cleaner Extraction Method: If significant matrix effects are observed, consider using Solid-Phase Extraction (SPE) which can provide a cleaner extract than liquid-liquid extraction.
-
Sample Dilution: Diluting the sample can sometimes mitigate matrix effects, but be mindful of the lower limit of quantification.
-
Matrix-Matched Calibrants: Prepare your calibration standards in an extracted blank matrix to compensate for matrix effects.
-
Have you considered potential issues with the deuterated internal standard itself?
-
Problem: While generally reliable, deuterated internal standards can sometimes present challenges.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, the analyte and the internal standard may experience different matrix effects.
-
Isotopic Exchange: In rare cases, especially under harsh pH or temperature conditions, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix. This would lead to a decrease in the internal standard signal and an increase in the analyte signal, resulting in inaccurate quantification.
-
Purity: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.
-
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they co-elute. If they do not, you may need to adjust your chromatographic method.
-
Check for Isotopic Exchange: Analyze a sample containing only the deuterated internal standard and monitor for any signal at the mass of the unlabeled analyte. If a significant signal is observed, consider the stability of the standard under your experimental conditions. Storing standards in aprotic solvents and at low temperatures can help minimize exchange.
-
Assess Purity: The certificate of analysis for your standard should provide information on its isotopic and chemical purity.
-
Data Presentation: Comparison of Lipid Extraction Methods
The following table summarizes the relative performance of common lipid extraction methods for different lipid classes, including free fatty acids, based on data from various studies.[1][2] Please note that absolute recoveries can vary depending on the specific experimental conditions and the biological matrix.
| Extraction Method | Free Fatty Acids (FFA) | Phospholipids (PL) | Triglycerides (TG) | Overall Performance |
| Folch (Chloroform/Methanol) | High | High | High | Excellent , but uses toxic chloroform. The lower organic phase can be more difficult to collect. |
| Bligh-Dyer (Chloroform/Methanol) | High | High | High | Excellent , similar to Folch but uses a different solvent ratio. Also uses toxic chloroform. |
| Matyash (MTBE/Methanol) | High | High | High | Excellent , a safer alternative to chloroform-based methods with comparable performance. The upper organic phase is easier to collect. |
| Alshehry (1-Butanol/Methanol) | Good | Excellent for polar lipids | Moderate | Very good , particularly for polar lipids, and uses less toxic solvents.[1][2] |
| Hexane/Isopropanol | Good | Moderate | Excellent for nonpolar lipids | Good for nonpolar lipids, but may have lower recovery for more polar lipids. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Free Fatty Acids from Plasma (Adapted from the Matyash Method)
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a clean glass tube, add 50 µL of plasma.
-
Add 10 µL of a working solution of this compound in methanol.
-
Add 225 µL of cold methanol and vortex for 10 seconds.
-
-
Extraction:
-
Add 750 µL of methyl-tert-butyl ether (MTBE) to the tube.
-
Vortex for 1 minute and then shake for 15 minutes at 4°C.
-
Add 188 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 1,000 x g for 10 minutes at 4°C.
-
-
Collection and Evaporation:
-
Carefully collect the upper organic phase (containing the lipids) into a new glass tube, avoiding the protein interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or 30°C.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., a mixture of isopropanol, acetonitrile, and water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Free Fatty Acids from Plasma
This protocol is a general guideline and should be optimized for your specific SPE cartridge and experimental setup.
-
Sample Pre-treatment:
-
In a clean glass tube, add 100 µL of plasma.
-
Add 10 µL of a working solution of this compound in methanol.
-
Add 300 µL of a protein precipitation solvent (e.g., cold acetonitrile or methanol) and vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to a pH of ~3 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the fatty acids from the cartridge with 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture of ethyl acetate and hexane).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.
-
Mandatory Visualizations
Caption: Chemical structures of Heptadecanoic acid and its deuterated internal standard.
References
Technical Support Center: Optimizing Heptadecanoic Acid-d3 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Heptadecanoic acid-d3 as an internal standard in quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of heptadecanoic acid, an odd-chain saturated fatty acid. It is commonly used as an internal standard (IS) in mass spectrometry-based quantitative analysis of fatty acids.[1] Because it is chemically almost identical to the endogenous analytes of interest, it behaves similarly during sample preparation, extraction, and analysis. This allows it to compensate for variations in these steps, leading to more accurate and precise quantification.[2]
Q2: What is the optimal concentration of this compound to use?
The optimal concentration of this compound depends on the specific application, the biological matrix, the expected concentration range of the analytes, and the sensitivity of the instrument. A general guideline is to use a concentration that provides a signal intensity that is roughly in the middle of the calibration curve or about 50% of the signal of the highest calibration standard.[3] However, in some cases, a higher concentration may improve linearity.[3] It is crucial to empirically determine the optimal concentration during method development.
Q3: How should I prepare and store this compound stock and working solutions?
This compound is typically supplied as a solid.[4] Stock solutions are usually prepared in an organic solvent such as ethanol, methanol, or a mixture of dichloromethane and methanol.[1][5][6] It is recommended to store stock solutions at -20°C or -80°C for long-term stability.[1] Working solutions should be prepared by diluting the stock solution to the desired concentration. Repeated freeze-thaw cycles should be avoided.[1]
Q4: Can I use this compound to quantify all fatty acids in my sample?
While this compound is an excellent internal standard for many saturated and unsaturated fatty acids, its ability to perfectly mimic the behavior of all fatty acids, especially those with very different chain lengths or degrees of unsaturation, may be limited. For the highest accuracy, it is best to use a panel of deuterated internal standards that closely match the physicochemical properties of the target analytes.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High Variability in the this compound Signal
Q: The peak area of my this compound is highly variable across my samples. What could be the cause?
A: High variability in the internal standard signal is a common problem that can compromise the precision of your results. The root cause can often be traced to inconsistencies in sample preparation or matrix effects.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Verify the calibration of your pipettes. Ensure consistent and accurate pipetting of the internal standard into every sample. |
| Incomplete Mixing | Vortex each sample thoroughly after adding the internal standard to ensure it is homogenously distributed in the matrix. |
| Variable Extraction Recovery | Optimize your extraction procedure. Ensure the pH, solvent ratios, and mixing times are consistent for all samples.[2] |
| Differential Matrix Effects | The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement for the internal standard.[2] To mitigate this, ensure efficient sample cleanup and consider diluting the samples. |
| Instrument Instability | Check the stability of your mass spectrometer by injecting a neat solution of the internal standard multiple times. A dirty ion source can also cause signal instability and may require cleaning.[2] |
Issue 2: Poor Recovery of this compound
Q: I'm observing a consistently low signal for this compound, suggesting poor recovery. How can I improve this?
A: Poor recovery indicates that a significant amount of the internal standard is being lost during the sample preparation and extraction process.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Solvent | The polarity of the extraction solvent may not be suitable for this compound. Experiment with different solvents or solvent mixtures to find the optimal conditions. |
| Incorrect pH | The pH of the sample can affect the protonation state of the carboxylic acid group of this compound, influencing its solubility and extraction efficiency. Adjust the pH to optimize recovery. |
| Incomplete Phase Separation | Ensure complete separation of the aqueous and organic phases during liquid-liquid extraction to avoid loss of the internal standard. |
| Adsorption to Surfaces | Fatty acids can adsorb to plasticware. Use glass vials and pipette tips where possible, or low-retention plasticware. |
Issue 3: Chromatographic Issues - Peak Tailing or Splitting
Q: The chromatographic peak for this compound is tailing or splitting. What should I do?
A: Poor peak shape can affect the accuracy of peak integration and, consequently, the precision of your results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Contamination | A buildup of matrix components on the analytical column can lead to peak distortion. Implement a column wash protocol or use a guard column. |
| Inappropriate Mobile Phase | The pH of the mobile phase can affect the peak shape of fatty acids. For reversed-phase chromatography, a low pH (e.g., using 0.1% formic acid) is often used to ensure the carboxylic acid is protonated. |
| Column Overload | Injecting too high a concentration of the internal standard can lead to peak fronting or tailing. Try reducing the concentration of your internal standard. |
| Injection Solvent Mismatch | The solvent used to dissolve the final extract should be compatible with the initial mobile phase conditions to ensure good peak shape. |
Quantitative Data Summary
The following table provides typical concentration ranges for this compound used as an internal standard in various applications. These values should be used as a starting point for method development and optimized for your specific experimental conditions.
| Application | Matrix | Internal Standard Concentration | Reference |
| Bacterial Fatty Acid Analysis | Bacterial Culture | 5 µl of 10 mg/ml solution (theoretical final concentration of 50 µg/ml of methyl ester) | [2] |
| Fatty Acid Analysis (GC-MS) | Cells, Media, Plasma, Tissue | 100 µl of a 0.25 ng/µl deuterated internal standard mix | [6] |
| Plasma Lipidomics | Plasma | 500 nmol/L in the extraction solvent (methanol) for a similar d3-labeled fatty acid |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
1. Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound solid.
-
Dissolve the solid in 10 mL of ethanol in a volumetric flask.
-
Mix thoroughly until completely dissolved.
-
Store the stock solution in a tightly sealed glass vial at -20°C.
2. Working Solution Preparation (e.g., 10 µg/mL):
-
Allow the stock solution to come to room temperature.
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Bring the volume to 10 mL with ethanol.
-
Mix thoroughly. This working solution is now ready to be added to your samples.
Protocol 2: General Procedure for Fatty Acid Analysis in Plasma using GC-MS
This protocol is a generalized procedure and should be optimized for your specific application.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add a known amount of this compound working solution (the optimal volume should be determined during method development).
-
Vortex for 30 seconds to ensure thorough mixing.
2. Extraction:
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids into a new glass tube.
3. Derivatization:
-
Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.
-
To the dried lipid extract, add 50 µL of a derivatizing agent (e.g., BF3 in methanol or trimethylsilyldiazomethane) to convert the fatty acids to their more volatile methyl esters (FAMEs).
-
Incubate at 60°C for 10 minutes.
-
Cool to room temperature.
4. Sample Reconstitution and Analysis:
-
Evaporate the derivatization reagent under nitrogen.
-
Reconstitute the FAMEs in 100 µL of hexane or another suitable solvent for GC-MS analysis.
-
Transfer the solution to a GC vial.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Visualizations
Caption: A generalized experimental workflow for fatty acid analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. escholarship.org [escholarship.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fatty Acid Derivatization for GC-MS Analysis
Welcome to the technical support center for fatty acid derivatization in GC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the derivatization of fatty acids for GC-MS analysis.
Issue 1: Low or No Product Yield (Incomplete Derivatization)
Q1: I am seeing very small or no peaks for my fatty acid derivatives in the GC-MS chromatogram. What could be the cause?
A1: Low or no yield of fatty acid derivatives is a common issue that can stem from several factors throughout your experimental workflow. The primary reasons are often related to the derivatization reaction itself. Here are the key areas to investigate:
-
Presence of Water: Many derivatization reagents, especially silylating agents and those used for esterification like boron trifluoride (BF₃)-methanol, are highly sensitive to moisture.[1][2] Water can compete with the fatty acids for the derivatizing agent or hydrolyze the newly formed esters, leading to significantly lower yields.[2]
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Use anhydrous solvents and reagents.[1]
-
If your sample is in an aqueous solution, it must be completely evaporated to dryness before adding the derivatization reagent.[3]
-
Consider adding a water scavenger, like 2,2-dimethoxypropane, to the reaction mixture.[4]
-
-
-
Suboptimal Reaction Conditions: The temperature and duration of the derivatization reaction are critical for achieving complete conversion.
-
Troubleshooting:
-
Optimize the reaction time and temperature for your specific fatty acids and derivatization agent.[5][6][7][8] This can be done by analyzing aliquots of a sample at different time points and temperatures to find when the peak area of the derivative no longer increases.
-
For BF₃-methanol, a common starting point is heating at 60-100°C for 5-60 minutes.[3] For silylation with BSTFA, 60°C for 60 minutes is often used.[3]
-
-
-
Reagent Quality and Quantity: The derivatization reagent may have degraded or been used in insufficient amounts.
-
Inefficient Extraction: After derivatization, the fatty acid derivatives need to be efficiently extracted into a nonpolar solvent for GC-MS analysis.
-
Troubleshooting:
-
Ensure vigorous mixing (vortexing) during the extraction step to transfer the derivatives into the organic layer.
-
Adding a saturated salt solution (e.g., NaCl) can help to "salt out" the derivatives from the aqueous/methanol phase into the organic solvent.[9]
-
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Q2: My fatty acid derivative peaks are tailing or broad. What is causing this and how can I fix it?
A2: Poor peak shape is often an indication of active sites in the GC system or incomplete derivatization.
-
Underivatized Fatty Acids: Free fatty acids are polar and can interact with active sites in the GC inlet and column, leading to peak tailing.[10]
-
Troubleshooting: Re-evaluate your derivatization protocol to ensure complete conversion of the fatty acids (see Issue 1).
-
-
Active Sites in the GC System: The GC inlet liner, column, or even contamination in the carrier gas can have active sites (e.g., silanol groups) that interact with the analytes.
-
Troubleshooting:
-
Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use a deactivated liner.
-
Column Care: Condition the column according to the manufacturer's instructions. If the column is old or has been exposed to reactive substances, it may need to be replaced.
-
Carrier Gas: Ensure high-purity carrier gas and use traps to remove any residual water or oxygen.
-
-
Issue 3: Derivative Instability and Degradation
Q3: My results are not reproducible, and I suspect my derivatives are degrading. How can I improve their stability?
A3: The stability of fatty acid derivatives can vary significantly depending on the type of derivative and storage conditions.
-
Hydrolysis of Silyl Derivatives: Trimethylsilyl (TMS) derivatives are particularly susceptible to hydrolysis, especially in the presence of trace amounts of water.[11]
-
Troubleshooting:
-
Analyze silylated samples as soon as possible after derivatization.[4]
-
Ensure all solvents and glassware are scrupulously dry.
-
Store derivatized samples under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).
-
-
-
Oxidation of Unsaturated Fatty Acid Esters: Fatty acid methyl esters (FAMEs), especially those of polyunsaturated fatty acids, can be prone to oxidation.
Issue 4: Matrix Effects
Q4: I am working with complex samples (e.g., plasma, tissue extracts), and I'm concerned about matrix effects. How can they affect my results and how do I mitigate them?
A4: Matrix effects occur when other components in your sample interfere with the analysis of your target fatty acids.[14][15] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[14][15]
-
Signal Enhancement: In GC-MS, matrix components can coat active sites in the inlet, leading to a better transfer of the analyte to the column and an artificially high signal.[15]
-
Signal Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source, leading to a lower signal.
-
Troubleshooting:
-
Sample Cleanup: Employ a thorough sample extraction and cleanup procedure to remove as many interfering compounds as possible.
-
Use of Internal Standards: The most effective way to correct for matrix effects is to use stable isotope-labeled internal standards for each fatty acid being quantified.[16][17] These internal standards behave almost identically to the analyte of interest during sample preparation, injection, and ionization, thus compensating for any variations.
-
Matrix-Matched Calibration: If stable isotope-labeled standards are not available, creating calibration curves in a matrix that closely matches your sample can help to compensate for matrix effects.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data related to fatty acid derivatization.
Table 1: Comparison of Derivatization Method Efficiencies
| Derivatization Method | Analyte | Derivatization Efficiency (%) | Reference |
| m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) methylation | Various Fatty Acids | High (details not specified) | [18] |
| Two-step (NaOEt and BSTFA) | Various Fatty Acids | Moderate-High (details not specified) | [18] |
| Two-step (KOH and BSTFA) | Triglycerides | 89 - 104 | [19] |
| Acid-Catalyzed Methylation (ACM) | Various Fatty Acids | Lower than other methods tested | [18] |
| Pentafluorobenzyl (PFB) bromide | Saturated and Unsaturated Fatty Acids | ~80 - 85 | [17] |
| Base-catalyzed followed by (trimethylsilyl)diazomethane (TMS-DM) | Unsaturated Fatty Acids | 90 - 106 (Recovery %) | [2] |
| Base- and acid-catalyzed (KOCH₃/HCl) | Unsaturated Fatty Acids | 84 - 112 (Recovery %) | [2] |
Table 2: Stability of Fatty Acid Methyl Esters (FAMEs) Under Different Storage Conditions
| Storage Condition | Key Observations | Impact on Stability | Reference |
| Exposure to air, light, and metal contaminants | Increased rate of hydrolysis, oxidation, and polymerization. | Significantly reduces stability (to ~1 month). | [12] |
| Protected from air, light, and metals (dark, closed environment) | Higher oxidative stability. | Improved stability (up to ~2 months). | [12] |
| Vacuum | Least resistance to oxidation. | Most favorable for long-term storage. | [20] |
| Refrigerated (in a sealed barrel) | No serious deterioration after 7 years. | Excellent for long-term storage if properly sealed. | [13] |
| Open to air (inside room) | Peroxide value and viscosity increase over time. | Promotes degradation. | [21] |
| Exposed to metal and air | Peroxide value and viscosity increase significantly. | Accelerates degradation. | [21] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for both esterifying free fatty acids and transesterifying fatty acids from glycerolipids.[3]
Materials:
-
Lipid sample (1-25 mg)
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
Procedure:
-
Weigh 1-25 mg of the dried lipid sample into a screw-capped glass tube. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.[3]
-
Add 2 mL of BF₃-Methanol reagent to the sample.
-
Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[3] The optimal time and temperature should be determined empirically for your specific sample type. A common starting point is 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube.
-
Vortex vigorously for at least 30 seconds to extract the FAMEs into the hexane layer.[4]
-
Add saturated NaCl solution to help separate the layers.[9]
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous Na₂SO₄ or by adding anhydrous Na₂SO₄ directly to the vial.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This method converts fatty acids into their trimethylsilyl (TMS) esters. It is also effective for derivatizing other functional groups like hydroxyls.[3]
Materials:
-
Dried fatty acid sample
-
BSTFA + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
Autosampler vials with caps
Procedure:
-
Place the dried fatty acid sample into an autosampler vial. Ensure the sample is completely dry as this method is highly moisture-sensitive.[3]
-
Add an appropriate amount of anhydrous solvent to dissolve the sample (e.g., 100 µL of a 1 mg/mL solution).[3]
-
Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS). A molar excess of the reagent is recommended.[9]
-
Cap the vial tightly and vortex for 10-15 seconds.[4]
-
Heat the vial at 60°C for 60 minutes.[3]
-
After cooling to room temperature, the sample can be diluted with a suitable solvent if necessary and is ready for direct injection into the GC-MS.[3]
Visualizations
Caption: General experimental workflow for fatty acid derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. gcms.cz [gcms.cz]
- 11. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. agronomy.emu.ee [agronomy.emu.ee]
- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of Fatty Acids from Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of fatty acids from plasma.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of fatty acids from plasma.
Issue 1: Poor reproducibility and accuracy in fatty acid quantification.
-
Question: My quantitative results for fatty acids in plasma are inconsistent across replicates and inaccurate when compared to expected values. What could be the cause?
-
Answer: Poor reproducibility and accuracy are often symptoms of matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of your target fatty acids.[1] This can lead to ion suppression or enhancement, causing underestimation or overestimation of your analyte concentrations.[2][3] Phospholipids are a major contributor to matrix effects in plasma samples.[4][5][6]
Troubleshooting Steps:
-
Assess Matrix Effects: First, confirm the presence and extent of matrix effects. You can use methods like the post-extraction spike or post-column infusion.[2][7]
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[6][8]
-
Protein Precipitation (PPT): While a simple method, it may not be sufficient to remove all interfering substances, especially phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT.[6][8] Optimizing the pH and using non-polar solvents can help to selectively extract fatty acids while leaving polar interferences behind.[6]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be tailored to specifically retain fatty acids while washing away interfering matrix components.[6][7][8]
-
Phospholipid Depletion Plates: Consider using specialized sample preparation plates, such as those with zirconia-coated silica, which are designed to selectively remove phospholipids from plasma samples.[4][9]
-
-
Chromatographic Separation: Improve the separation of your fatty acids from co-eluting matrix components by optimizing your LC method. This can involve adjusting the mobile phase gradient, flow rate, or using a different column chemistry.[3][7]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) for each analyte is a highly effective way to compensate for matrix effects.[1][3][10] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[8][11]
-
Issue 2: Significant ion suppression observed during analysis.
-
Question: I've confirmed that my fatty acid signals are being suppressed. How can I reduce this ion suppression?
-
Answer: Ion suppression in plasma analysis is commonly caused by high concentrations of phospholipids co-eluting with the analytes of interest.[6][12]
Troubleshooting Steps:
-
Phospholipid Removal: Implement a sample preparation strategy specifically targeting the removal of phospholipids.
-
Chromatographic Optimization: Modify your LC method to separate the elution of your fatty acids from the region where phospholipids typically elute.[13]
-
Sample Dilution: A simple first step can be to dilute the sample, which reduces the concentration of all matrix components.[7] However, this may compromise the sensitivity for low-abundance fatty acids.
-
Change Ionization Source/Polarity: If your instrument allows, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may reduce susceptibility to matrix effects.[3] Sometimes, switching the ionization polarity can also significantly reduce matrix effects.[3]
-
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS analysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[7] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In the context of plasma analysis, endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[2]
How can I detect and quantify matrix effects?
There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][7] The percentage difference in the signal indicates the extent of the matrix effect.[7]
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][7] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1][7]
What is the best type of internal standard to use for fatty acid analysis in plasma?
The most well-recognized technique to correct for matrix effects is the use of stable isotope-labeled internal standards (SIL-ISs).[1] These are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavy isotope (e.g., ¹³C or ²H).[14] Because SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute and experience the same degree of matrix effect, allowing for reliable correction.[8] Using an IS with a slightly different structure can lead to variations in method performance.[11]
Can I completely eliminate matrix effects?
While it is difficult to completely eliminate matrix effects, they can be significantly minimized and compensated for through a combination of strategies.[1][3] The most effective approach is a robust sample preparation method to remove interfering matrix components, coupled with the use of appropriate stable isotope-labeled internal standards to correct for any remaining effects.[10]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol provides a general procedure for quantifying the matrix effect.
Materials:
-
Blank plasma (free of the analytes of interest)
-
Analyte stock solution
-
Sample preparation materials (e.g., SPE cartridges, solvents)
-
LC-MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte stock solution into the reconstitution solvent to achieve the desired final concentration.
-
Set B (Blank Matrix Extract): Process the blank plasma through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[7]
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[15]
-
Protocol 2: Phospholipid Removal using a Specialized SPE Plate
This protocol outlines a general procedure for using a phospholipid removal plate.
Materials:
-
Plasma sample
-
Phospholipid removal SPE plate (e.g., HybridSPE®-Phospholipid)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Vortex mixer
-
Centrifuge
-
Collection plate
Procedure:
-
Add the plasma sample to the wells of the phospholipid removal plate.
-
Add a 3:1 ratio of protein precipitation solvent to the plasma in each well.
-
Mix thoroughly (e.g., by vortexing or repeated pipetting) to precipitate the proteins.
-
Apply a vacuum or use centrifugation to pass the sample through the sorbent and into a clean collection plate. The phospholipids and precipitated proteins are retained by the sorbent.
-
The resulting eluate is ready for LC-MS analysis.
Quantitative Data Summary
Table 1: Comparison of Analyte Recovery and Reproducibility with and without Online Phospholipid Removal
| Analyte | Recovery with Online Phospholipid Removal (%) | Reproducibility (RSD, %) |
| Compound Set 1 | 94-102 | 1-5 |
| Compound Set 2 | 94-102 | 1-5 |
| Compound Set 3 | 94-102 | 1-5 |
Data adapted from studies on online cartridges for phospholipid removal.[5][9]
Table 2: Efficiency of Phospholipid Removal by Different Sample Preparation Techniques
| Sample Preparation Technique | Phospholipid Removal Efficiency (%) |
| Protein Precipitation (PPT) | Baseline |
| SPE with Phospholipid Removal Sorbent | >95 |
| Online Cartridge for Phospholipid Removal | >95 (after 120 injections) |
Data compiled from various sources demonstrating the effectiveness of specialized phospholipid removal techniques.[9][16]
Visualizations
Caption: Workflow for LC-MS analysis of fatty acids with phospholipid removal.
Caption: Troubleshooting logic for matrix effects in fatty acid analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. waters.com [waters.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Heptadecanoic Acid-d3 Signal Intensity Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Heptadecanoic acid-d3 (C17:0-d3) signal intensity during mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (C17:0-d3) is a deuterated form of heptadecanoic acid, an odd-chain saturated fatty acid.[1][2] It is commonly used as an internal standard for the quantification of heptadecanoic acid and other fatty acids in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3] Stable isotope-labeled internal standards like C17:0-d3 are considered ideal because they have similar physical and chemical properties to the analyte, leading to comparable extraction recovery, ionization efficiency, and chromatographic retention times.[4]
Q2: What are the common causes of signal intensity variability for this compound?
Variability in the signal intensity of deuterated internal standards like this compound can stem from several factors:
-
Differential Matrix Effects: The analyte and the internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[5] Studies have shown that matrix effects can differ by 26% or more for an analyte and its deuterated internal standard in matrices like plasma and urine.[5]
-
Isotopic Exchange: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[5] This is more likely if the deuterium labels are in chemically labile positions.[5]
-
Chemical and Isotopic Purity: The presence of impurities in the deuterated standard can lead to inaccurate results.[5] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable quantification.[5]
-
Lack of Co-elution: The analyte and the internal standard must co-elute perfectly for the internal standard to effectively compensate for variations.[5]
-
Instrument Instability: Fluctuations in the mass spectrometer's performance, such as a dirty ion source or detector voltage instability, can cause random signal variability.[6][7]
-
Sample Preparation Inconsistencies: Variations in sample extraction, derivatization, or storage can introduce variability.
Q3: How should this compound be stored?
This compound is typically a solid and should be stored at room temperature, away from light and moisture.[8] For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[2] Manufacturers suggest that the compound is stable for at least four years under proper storage conditions.[1]
Troubleshooting Guides
Guide 1: Addressing Systematic Decrease in C17:0-d3 Signal with Increasing Analyte Concentration
This pattern often points to ionization suppression or competition between the analyte and the internal standard.[6][9]
| Troubleshooting Step | Action | Expected Outcome |
| 1. Evaluate Ion Source Saturation | Dilute samples with high analyte concentrations and re-inject. | If the C17:0-d3 signal increases and the analyte/IS ratio stabilizes, ion source saturation is likely the cause. |
| 2. Optimize Chromatographic Separation | Modify the LC gradient to better separate the analyte from matrix components that may be causing suppression. | Improved separation should lead to a more consistent C17:0-d3 signal across the calibration curve. |
| 3. Adjust Internal Standard Concentration | Increase the concentration of the C17:0-d3 internal standard. | A higher concentration of the internal standard can help to overcome competitive ionization effects.[10] |
| 4. Evaluate Matrix Effects | Perform a post-extraction addition experiment to quantify the extent of matrix-induced suppression.[5] | This will confirm if the matrix is the primary cause of the signal variability. |
Guide 2: Investigating Random Variability in C17:0-d3 Signal Across a Batch
Random fluctuations can be caused by instrument malfunction, inconsistent sample processing, or poor-quality lab supplies.[6]
| Troubleshooting Step | Action | Expected Outcome |
| 1. Check Instrument Performance | Run a system suitability test and inspect the mass spectrometer's ion source, capillary, and detector.[7] | A clean and properly functioning instrument should provide a stable signal for a standard solution. |
| 2. Review Sample Preparation Procedure | Ensure consistent pipetting, vortexing, and extraction times for all samples. Check for homogeneity of processed samples.[6] | Consistent sample handling will minimize variability introduced during this stage. |
| 3. Verify Labware and Reagent Quality | Use high-quality, clean lab supplies and freshly prepared reagents.[6] | This eliminates potential sources of contamination or interference. |
| 4. Assess for Isotopic Back-Exchange | Incubate C17:0-d3 in a blank matrix for a time equivalent to your sample preparation and analysis, then analyze for any increase in the non-labeled compound.[5] | No significant increase in the unlabeled analyte confirms the stability of the deuterium label. |
Experimental Protocols
Protocol 1: Fatty Acid Extraction from Plasma
This protocol is a standard method for extracting free fatty acids.[11]
-
To 200 µL of plasma, add 300 µL of dPBS.
-
Add 100 µL of the this compound internal standard solution.
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.
-
Vortex the sample.
-
Add 1 mL of iso-octane, vortex, and centrifuge at 3000 x g for 1 minute to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the iso-octane extraction (steps 5 and 6).
-
Dry the pooled organic fractions under a stream of nitrogen.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This procedure prepares fatty acids for GC-MS analysis.[12]
-
To the dried lipid extract, add 0.2 mL of chloroform, 2 mL of methanol, and 0.1 mL of concentrated hydrochloric acid.
-
Overlay the solution with nitrogen, seal the tube tightly, and vortex.
-
Heat the mixture at 100°C for 1 hour.
-
After cooling to room temperature, add 2 mL of hexane and 2 mL of water to extract the FAMEs.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs for GC-MS analysis.
Visualizations
Caption: A decision tree for troubleshooting C17:0-d3 signal variability.
Caption: A simplified workflow for fatty acid analysis using an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Heptadecanoic acid (methyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
- 12. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Heptadecanoic acid-d3 during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of Heptadecanoic acid-d3 to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
For long-term storage, it is recommended to store this compound at -20°C or lower.[1][2] For short-term storage, such as between experiments, 4°C is generally acceptable.[1][2] Studies on other fatty acids have shown that storage at -80°C is effective at minimizing degradation for extended periods, up to 10 years.
Q2: How does the physical form of this compound (solid vs. solution) affect storage?
This compound is typically supplied as a solid. In its solid form, it is more stable. When in solution, the choice of solvent is critical. Methanol is a commonly used solvent for creating stock solutions.[1][2] It is advisable to avoid acidic or basic solutions as they can potentially catalyze deuterium-hydrogen exchange, although this is less of a concern for deuterium labels on a terminal methyl group.[1][2]
Q3: What type of container should I use to store this compound?
To prevent photodegradation, it is best to store this compound in amber vials or other light-blocking containers.[1][2] The container should have a tight-fitting cap to prevent exposure to air and moisture.
Q4: Is an inert atmosphere necessary for storing this compound?
Yes, to prevent oxidation, it is recommended to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[1][2] While Heptadecanoic acid is a saturated fatty acid and less prone to oxidation than unsaturated fatty acids, this practice minimizes the risk of degradation over long-term storage.
Q5: What are the primary degradation pathways for this compound during storage?
The primary degradation pathway for fatty acids, in general, is oxidation.[3] For saturated fatty acids like Heptadecanoic acid, this process is much slower than for unsaturated fatty acids. Degradation can also occur through repeated freeze-thaw cycles, which can introduce moisture and promote chemical reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas for the internal standard) | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution from solid material.[1][2] 2. Verify the storage conditions of the stock solution (temperature, light exposure, inert atmosphere).[1][2] 3. Perform a stability check by comparing the response of the old stock solution to the fresh one. |
| Improper handling of the stock solution. | 1. Ensure the solution is brought to room temperature before opening to prevent condensation. 2. Minimize the time the vial is open to the air. 3. Use a fresh, clean syringe or pipette tip for each aliquot. | |
| Appearance of unexpected peaks in GC-MS or LC-MS analysis | Contamination of the this compound standard. | 1. Analyze a fresh, unopened vial of the standard. 2. Check solvents and other reagents for impurities. |
| Degradation products. | 1. Review the mass spectrum of the unexpected peaks for masses indicative of oxidation or other modifications. 2. If degradation is suspected, discard the old standard and use a fresh one. | |
| Loss of deuterium label | Isotopic exchange. | 1. Avoid storing in or using with strongly acidic or basic solutions.[1][2] 2. Ensure the pH of aqueous solutions is near neutral.[1] |
Experimental Protocols
Protocol for Stability Testing of this compound Stock Solution
This protocol outlines a method to assess the stability of a this compound stock solution over time.
-
Preparation of Fresh and Stored Samples:
-
Prepare a fresh stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL). This will be your T0 (time zero) sample.
-
Aliquot the remaining fresh stock solution into several amber vials, purge with an inert gas (e.g., argon), and store under the desired conditions (e.g., -20°C). These will be your "stored" samples.
-
-
Analysis at Different Time Points:
-
Analyze the T0 sample immediately after preparation using a validated GC-MS or LC-MS method.
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a "stored" sample vial.
-
Allow the vial to come to room temperature before opening.
-
Analyze the stored sample using the same analytical method as the T0 sample.
-
-
Data Evaluation:
-
Calculate the response (e.g., peak area) for each time point.
-
Compare the response of the stored samples to the T0 sample.
-
The standard is considered stable if the response remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[1]
-
General Protocol for Fatty Acid Analysis by GC-MS
This is a general procedure for the analysis of fatty acids, including this compound, by GC-MS, which often requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).
-
Lipid Extraction:
-
Extract total lipids from the sample matrix (e.g., plasma, tissue) using a suitable method, such as the Folch or Bligh-Dyer method.
-
-
Saponification and Derivatization (Acid-Catalyzed Esterification):
-
To the extracted lipids, add a known amount of this compound as an internal standard.
-
Add a reagent such as 1.25 M HCl in methanol.
-
Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1 hour) to convert fatty acids to FAMEs.
-
Cool the reaction mixture and add water and an organic solvent (e.g., hexane) to extract the FAMEs.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer containing the FAMEs to a new vial.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs extract into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.
-
Set an appropriate temperature gradient for the oven to separate the FAMEs.
-
Operate the mass spectrometer in a suitable mode, such as single ion monitoring (SIM), for sensitive detection.
-
Visualizations
Caption: Experimental workflow for fatty acid analysis using GC-MS.
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Simplified potential autoxidation pathway for saturated fatty acids.
References
Technical Support Center: Analysis of Low-Abundance Odd-Chain Fatty Acids
Welcome to the technical support center for the analysis of low-abundance odd-chain fatty acids (OCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of low-abundance OCFAs, providing potential causes and solutions in a question-and-answer format.
Question: Why am I observing poor peak shape (tailing or fronting) for my OCFAs in Gas Chromatography (GC) analysis?
Answer:
Poor peak shape in GC analysis of OCFAs can be attributed to several factors:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the fatty acid methyl esters (FAMEs), causing peak tailing.
-
Solution: Deactivate the glass inlet liner or use a liner with a gentle taper. If the column is old, conditioning it at a high temperature or trimming the first few inches might help. In persistent cases, column replacement is necessary.[1]
-
-
Column Overloading: Injecting too much sample can saturate the column, leading to peak fronting.[1]
-
Solution: Dilute your sample or use a split injection to reduce the amount of sample introduced to the column.
-
-
Improper Derivatization: Incomplete or improper derivatization of fatty acids to FAMEs can result in the presence of free fatty acids, which exhibit poor chromatographic behavior.
-
Solution: Optimize your derivatization protocol. Ensure the reagents are fresh and the reaction goes to completion.
-
Question: My baseline is noisy and unstable in my GC-MS/LC-MS analysis. What are the possible causes and solutions?
Answer:
A noisy or drifting baseline can significantly impact the detection and quantification of low-abundance analytes like OCFAs.
-
Contamination: Contamination in the carrier gas, solvent, or the analytical system itself is a common cause.
-
Column Bleed (GC-specific): At high temperatures, the stationary phase of the GC column can degrade and "bleed," leading to a rising baseline.
-
Solution: Ensure the operating temperature does not exceed the column's recommended limit. Condition the column as per the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced.[2]
-
-
Detector Instability: A dirty or faulty detector can cause baseline instability.
Question: I am not able to detect my low-abundance OCFAs. How can I improve the sensitivity of my method?
Answer:
Detecting low-abundance OCFAs requires optimizing your analytical method for maximum sensitivity.
-
Choice of Analytical Technique: While both GC-MS and LC-MS can be used, their sensitivity can differ based on the specific setup and derivatization method.[4] LC-MS/MS methods, particularly with certain derivatization agents, can achieve very low limits of detection.[5][6]
-
Derivatization: For GC-MS, using a derivatizing agent that enhances ionization, such as pentafluorobenzyl bromide (PFBBr) for negative chemical ionization, can significantly improve sensitivity.[7] For LC-MS, derivatization can improve ionization efficiency in electrospray ionization (ESI).[6]
-
Sample Preparation: Concentrate your sample during the extraction process. Ensure that your extraction method is efficient for OCFAs.
-
Mass Spectrometer Settings: Optimize the mass spectrometer parameters, such as ionization source settings and detector voltage, to maximize the signal for your target analytes. For tandem mass spectrometry (MS/MS), using multiple reaction monitoring (MRM) can enhance specificity and sensitivity.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing low-abundance odd-chain fatty acids?
A1: The main challenges include:
-
Low physiological concentrations: OCFAs are present in much lower concentrations than even-chain fatty acids in most biological samples, making their detection and accurate quantification difficult.[9][10]
-
Co-elution with other fatty acids: The complex mixture of fatty acids in biological samples can lead to co-elution, where OCFAs are not fully separated from other, more abundant fatty acids, complicating their identification and quantification.[11]
-
Requirement for sensitive analytical methods: Due to their low abundance, highly sensitive analytical techniques like mass spectrometry are necessary.[12][13]
Q2: Which is a better technique for OCFA analysis: GC-MS or LC-MS?
A2: The choice between GC-MS and LC-MS depends on the specific research question and available instrumentation.
-
GC-MS: Traditionally, GC-MS is a robust and widely used technique for fatty acid analysis. It offers excellent separation of FAMEs.[11] However, it requires derivatization to make the fatty acids volatile.[14]
-
LC-MS: LC-MS provides greater flexibility and can analyze free fatty acids without derivatization.[13][15] It is particularly advantageous for analyzing a wide range of lipid species in a single run. Modern LC-MS/MS methods can offer very high sensitivity and specificity.[5][16]
| Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Derivatization | Mandatory (to FAMEs) | Optional, but can improve sensitivity | Derivatization adds an extra step to sample preparation.[6][7] |
| Sensitivity | High, especially with specific derivatization | Can be extremely high, reaching sub-nanomolar levels | Dependent on the specific instrument and method.[5][17] |
| Compound Amenability | Volatile and thermally stable compounds | Wide range of polar and non-polar compounds | LC-MS is more versatile for broader lipidomics.[13] |
| Throughput | Can be high with modern autosamplers | Generally higher throughput is achievable | LC run times can be shorter. |
Q3: Why is derivatization necessary for the GC-MS analysis of fatty acids?
A3: Derivatization is a crucial step in preparing fatty acids for GC-MS analysis because it converts the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[14] This conversion is necessary to allow the compounds to be vaporized in the GC inlet and travel through the column for separation.[7]
Q4: What is the best internal standard for quantifying low-abundance OCFAs?
A4: The most reliable method for quantifying low-abundance OCFAs is the use of stable isotope-labeled internal standards.[7][18][19] These are compounds that are chemically identical to the analyte of interest but contain heavier isotopes (e.g., ¹³C or ²H). Using a stable isotope-labeled version of the specific OCFA you are measuring (e.g., ¹³C-C15:0 for C15:0) is the gold standard as it corrects for variations in sample preparation, injection, and ionization.[18][19] Deuterated fatty acids are also commonly used.[20]
Q5: Can I use an even-chain fatty acid as an internal standard for OCFA quantification?
A5: While using a non-endogenous even-chain fatty acid as an internal standard is possible, it is not ideal. The extraction efficiency and ionization response of an even-chain fatty acid may differ from that of an odd-chain fatty acid, leading to less accurate quantification. Stable isotope-labeled internal standards that are structurally identical to the analyte are always preferred for the most accurate results.[18]
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis
This protocol describes a common method for converting fatty acids in a lipid extract to their corresponding methyl esters.
Materials:
-
Lipid extract dried under nitrogen
-
2% H₂SO₄ in methanol
-
Saturated salt solution
-
Hexane
-
Incubator or water bath at 50°C
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract, add 500 µL of 2% H₂SO₄ in methanol.
-
Incubate the mixture at 50°C for 2 hours to allow for the transmethylation reaction to occur.[21]
-
After incubation, allow the sample to cool to room temperature.
-
Add 100 µL of a saturated salt solution and 500 µL of hexane to the sample tube.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.[21]
-
Carefully collect the upper hexane layer containing the FAMEs and transfer it to a clean vial for GC-MS analysis.
Visualizations
Experimental Workflow for OCFA Analysis
Caption: Workflow for the analysis of odd-chain fatty acids.
Metabolism of Odd-Chain Fatty Acids
Caption: Metabolic pathway of odd-chain fatty acids.[22]
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of milk odd and branched-chain fatty acids analysis by gas chromatography using an extremely polar stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 14. youtube.com [youtube.com]
- 15. hplc.eu [hplc.eu]
- 16. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing GC-MS Injection Volume for Heptadecanoic Acid-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the injection volume of Heptadecanoic acid-d3 in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides
Use this guide to troubleshoot common issues encountered during the optimization of injection volume for this compound analysis.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Fronting | - Column Overload: Injecting too much sample for the column's capacity.[1] - Solvent Mismatch: The solvent is too strong for the initial GC oven temperature. | - Decrease the injection volume. - Use a liner with a larger internal diameter.[2] - Lower the initial oven temperature.[3] - Use a less volatile solvent.[3] |
| Peak Tailing | - Active Sites: Interaction of the analyte with active sites in the injector liner or column.[2] - Insufficient Vaporization: The injection temperature is too low for the analyte. | - Use a deactivated liner and column.[2] - Increase the injector temperature. - Derivatize the analyte to make it more volatile.[4] |
| Poor Reproducibility (Varying Peak Areas) | - Syringe Issues: Inconsistent sample volume dispensed by the autosampler syringe. - Backflash: The sample vapor volume exceeds the liner volume, causing sample loss.[2][5] | - Check the syringe for bubbles or leaks; replace if necessary.[2] - Reduce the injection volume.[5] - Use a liner with a larger internal volume.[2] - Decrease the injection speed. |
| No Peak or Low Signal | - Insufficient Analyte: The concentration of this compound in the sample is too low. - Injection Volume Too Low: Not enough sample is being introduced into the system.[1] | - Increase the concentration of the internal standard. - Increase the injection volume incrementally. - Use a splitless injection mode for trace analysis.[1] |
| Carryover/Ghost Peaks | - Contamination: Residual sample from a previous injection in the syringe, liner, or column.[2] | - Implement a rigorous syringe and liner cleaning protocol between injections. - Perform a blank injection with solvent to check for carryover. - Trim the front end of the GC column.[3] |
Experimental Protocol: Determining Optimal Injection Volume
This protocol provides a systematic approach to determine the ideal injection volume for your specific GC-MS method and instrumentation.
Objective: To identify the injection volume that provides the best balance of signal intensity, peak shape, and reproducibility for this compound.
Materials:
-
A standard solution of this compound at a known concentration (e.g., 10 µg/mL in a suitable solvent like isooctane).[6]
-
Your GC-MS system with the analytical column and method parameters established for fatty acid analysis.
Procedure:
-
Initial Setup:
-
Prepare a series of vials containing the this compound standard solution.
-
Set up your GC-MS method with your standard operating parameters (inlet temperature, oven temperature program, carrier gas flow rate, etc.).
-
Begin with a conservative injection volume, typically 1 µL.
-
-
Injection Volume Series:
-
Perform a series of injections, systematically increasing the injection volume. A typical series might be: 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL, and 3.0 µL.
-
For each injection volume, perform at least three replicate injections to assess reproducibility.
-
-
Data Analysis:
-
For each chromatogram, record the following metrics for the this compound peak:
-
Peak Area: The integrated area under the peak.
-
Peak Height: The height of the peak from the baseline.
-
Asymmetry Factor (or Tailing Factor): A measure of peak symmetry. An ideal value is close to 1.0.
-
Signal-to-Noise Ratio (S/N): The ratio of the peak height to the baseline noise.
-
-
-
Evaluation and Optimization:
-
Create a table to summarize the collected data for easy comparison (see example below).
-
Plot the average peak area against the injection volume. Initially, this should be a linear relationship. The point where the plot deviates from linearity may indicate the onset of column overload.
-
Examine the peak shape at each injection volume. Note any significant fronting or tailing.
-
Calculate the relative standard deviation (RSD) of the peak areas for the replicates at each volume to assess reproducibility.
-
The optimal injection volume will be the highest volume that provides a strong signal, good peak shape (asymmetry factor close to 1), and high reproducibility (low RSD) without signs of overload.
-
Example Data Summary Table
| Injection Volume (µL) | Avg. Peak Area | RSD (%) | Avg. Asymmetry Factor | Avg. S/N Ratio | Observations |
| 0.5 | 150,000 | 2.5 | 1.1 | 50 | Good peak shape, low intensity |
| 1.0 | 310,000 | 1.8 | 1.0 | 110 | Excellent peak shape and reproducibility |
| 1.5 | 460,000 | 2.1 | 1.2 | 165 | Slight tailing observed |
| 2.0 | 580,000 | 4.5 | 1.5 | 200 | Noticeable tailing, decreased reproducibility |
| 2.5 | 650,000 | 7.8 | 1.8 | 220 | Significant tailing and fronting, poor reproducibility |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting injection volume for this compound in GC-MS?
A1: A common starting point for a standard split/splitless injection is 1 µL.[6] This volume is generally a good compromise to achieve a detectable signal without overloading the system. However, the optimal volume will depend on the concentration of your standard and the sensitivity of your instrument.
Q2: How does increasing the injection volume affect my results?
A2: Increasing the injection volume will generally increase the peak area and signal intensity.[1][7] However, injecting too large a volume can lead to issues such as peak distortion (fronting or tailing), column overload, and poor reproducibility.[1]
Q3: What is "backflash" and how can I prevent it?
A3: Backflash occurs when the volume of the vaporized sample and solvent exceeds the volume of the injector liner.[2] This can lead to sample loss, poor reproducibility, and contamination of the injector and gas lines.[5] To prevent backflash, you can reduce the injection volume, use a liner with a larger internal diameter, or decrease the injector temperature.[2]
Q4: Should I use a split or splitless injection for this compound?
A4: The choice between split and splitless injection depends on the concentration of your analyte. For high concentration samples, a split injection is used to introduce only a portion of the sample onto the column, preventing overload. For trace analysis, a splitless injection is preferred as it transfers the majority of the sample to the column, maximizing sensitivity.[1] Since this compound is often used as an internal standard, the concentration is typically known and can be adjusted for either injection mode.
Q5: My peak shape is poor even at low injection volumes. What else could be the problem?
A5: Poor peak shape can also be caused by issues unrelated to injection volume. These include active sites in the liner or column, an inappropriate injector temperature, or a mismatch between the solvent and the stationary phase.[2][3] Ensure you are using a properly deactivated liner and that your injector temperature is sufficient to vaporize the analyte and solvent. Derivatization of the fatty acid can also improve peak shape.[4]
Workflow for Injection Volume Troubleshooting
Caption: A flowchart illustrating the logical steps for troubleshooting common issues related to injection volume optimization in GC-MS analysis.
References
- 1. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. jfda-online.com [jfda-online.com]
- 5. m.youtube.com [m.youtube.com]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Heptadecanoic Acid-d3 Standard Curve Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preparing a standard curve with Heptadecanoic acid-d3. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section addresses common problems encountered during the preparation and analysis of a this compound standard curve.
Issue 1: Poor Linearity (R² < 0.99) in the Standard Curve
Question: My standard curve for this compound is not linear. What are the potential causes and solutions?
Answer: Poor linearity is a common issue that can arise from several factors, from sample preparation to instrument analysis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use positive displacement pipettes for viscous organic solvents. Prepare larger volumes of stock and working solutions to minimize pipetting errors. |
| Improper Solvent Selection/Solubility Issues | Ensure this compound is fully dissolved. Use recommended solvents such as Dimethylformamide (DMF), Ethanol, or Dimethyl sulfoxide (DMSO).[1] For aqueous solutions, first dissolve in a minimal amount of an organic solvent like DMF before diluting with the aqueous buffer.[2] |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to prevent adsorption of the fatty acid to container surfaces. |
| Suboptimal Instrument Parameters | Optimize instrument settings, including injection volume, temperature, and detector voltage. Ensure the concentration range of your standards is within the linear dynamic range of the instrument. |
| Inconsistent Derivatization (for GC-MS) | Ensure the derivatization reaction (e.g., methylation to form FAMEs) goes to completion for all standards. Use fresh derivatizing agents and optimize reaction time and temperature.[3] |
Issue 2: Low Signal Intensity or No Peak Detected
Question: I am observing a very low signal or no peak for my this compound standards. What should I check?
Answer: Low signal intensity can be frustrating. This guide provides a systematic approach to diagnosing the problem.
| Troubleshooting Step | Action |
| 1. Verify Standard Preparation | Double-check all calculations for dilutions. Prepare a fresh set of standards from the stock solution. |
| 2. Check Instrument Performance | Run a system suitability test or a known standard to ensure the instrument (GC-MS or LC-MS) is performing correctly. Check for leaks in the system. For MS detectors, verify the tune and detector voltage.[4] |
| 3. Investigate Sample Introduction | For GC-MS, ensure the injector temperature is adequate for volatilization and check for septum leaks. For LC-MS, check for clogs in the sample loop or tubing. |
| 4. Evaluate Derivatization Efficiency (GC-MS) | An incomplete derivatization will result in a low signal for the fatty acid methyl ester (FAME).[5] Consider testing different derivatization reagents or optimizing the reaction conditions.[3] |
| 5. Assess Ion Source Contamination (MS) | A dirty ion source can significantly reduce signal intensity.[3] Follow the manufacturer's instructions for cleaning the ion source. |
Issue 3: Peak Splitting or Tailing in GC-MS Analysis
Question: The chromatographic peak for my this compound derivative is splitting or tailing. What could be the cause?
Answer: Peak splitting or tailing in GC can compromise resolution and integration. Here are common causes and their solutions.
| Potential Cause | Recommended Solution |
| Column Overload | Inject a lower concentration or a smaller volume of the standard. |
| Improper Injection Technique | Use a deactivated liner and ensure the injection is performed smoothly and quickly.[2] |
| Column Contamination | Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, trim the first few centimeters of the column.[5] |
| Incomplete Derivatization | The presence of underivatized, polar heptadecanoic acid can interact with the stationary phase, leading to peak tailing.[5] Ensure the derivatization reaction is complete. |
| Co-eluting Interferences | Optimize the temperature program to improve the separation of the analyte from any interfering compounds.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as an internal standard for the quantification of heptadecanoic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][6] The use of a deuterated internal standard helps to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[7]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Ethanol, and Dimethyl sulfoxide (DMSO).[1] For analyses requiring aqueous solutions, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMF and then dilute it with the aqueous buffer.[2]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: Stock solutions of this compound should be stored under an inert gas, such as argon, at -20°C.[8] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials. When stored at -80°C, the stock solution can be stable for up to 6 months; at -20°C, it is recommended to use it within one month.[1]
Q4: What concentration range is typically used for a this compound standard curve?
A4: The optimal concentration range will depend on the sensitivity of your instrument and the expected concentration of the analyte in your samples. A common approach is to prepare a series of dilutions from a stock solution to cover a range that brackets the expected sample concentrations. For GC-MS analysis of fatty acid methyl esters (FAMEs), calibration standards can range from low (e.g., 2-10 mg/kg) to high (e.g., 20-100 mg/kg) levels.[9]
Q5: How can I mitigate matrix effects when analyzing biological samples with this compound?
A5: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can be a significant issue in LC-MS analysis of biological samples like plasma.[10][11] Here are some strategies to mitigate them:
-
Effective Sample Preparation: Use robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances, particularly phospholipids.[12]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from matrix components.[13]
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[13][14]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[13]
Experimental Workflow for Standard Curve Preparation
The following diagram illustrates a typical workflow for preparing a standard curve of Heptadecanoic acid for quantification using this compound as an internal standard, followed by GC-MS analysis.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fatty acid methyl ester split peak - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 202528-95-8 | BroadPharm [broadpharm.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. agilent.com [agilent.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Fatty Acid Quantification: Validating Analytical Methods with Heptadecanoic Acid-d3
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount for metabolic research, nutritional science, and the development of novel therapeutics. The choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides an objective comparison of He-ptadecanoic acid-d3 as an internal standard against other common alternatives for fatty acid quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Heptadecanoic acid-d3, a deuterated form of the C17:0 fatty acid, is a widely used internal standard in lipidomics.[1][2] Its key advantage lies in its chemical and physical similarity to endogenous fatty acids, allowing it to mimic their behavior throughout the analytical process, from extraction to derivatization and ionization. The stable isotope label provides a distinct mass shift, enabling its differentiation from the corresponding non-labeled analytes by mass spectrometry.[3][4] This guide delves into the validation of analytical methods using this standard, presenting comparative data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Internal Standards
Table 1: Performance Comparison of Internal Standards for Fatty Acid Quantification
| Internal Standard Type | Example(s) | Advantages | Disadvantages | Typical Recovery (%) | Typical Precision (%RSD) |
| Deuterated Odd-Chain Fatty Acid | This compound | - Chemically and physically similar to a wide range of fatty acids[3][4]- Not naturally present in most biological systems- Corrects for variations in extraction, derivatization, and instrument response[6] | - Higher cost compared to non-deuterated standards | 83.6 - 109.6[7] | < 15[8] |
| Non-Deuterated Odd-Chain Fatty Acid | Pentadecanoic acid (C15:0), Nonadecanoic acid (C19:0) | - Lower cost- Chemically similar to other saturated fatty acids | - Can be naturally present in some samples (e.g., from dairy intake), leading to inaccurate quantification[9][10]- May not perfectly mimic the behavior of all fatty acid classes (e.g., polyunsaturated) | 82 - 109.9[11] | 1.02 - 6.82[11] |
| Other Deuterated Fatty Acids | Palmitic acid-d3, Oleic acid-d2, Arachidonic acid-d8 | - Closely mimics the specific analyte it is designed for | - A large number of standards are needed for a comprehensive fatty acid profile[4] | Not broadly reported for a wide range | Generally < 15[12] |
Table 2: Validation Parameters for Fatty Acid Analysis Methods
| Method | Internal Standard | Linearity (r²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Accuracy (Recovery %) |
| GC-TQMS | D35-C18:0 FAME | > 0.99 | 0.18–38.3 fmol on column | 0.4–112.6 pmol/mL | 83.6–109.6% |
| GC-TOF-MS | Not Specified | > 0.99 | 0.1 - 20.2 μg/mL | Not Specified | 81 - 110% |
| GC-FID | Not Specified | > 0.9998 | 0.21 - 0.54 µg/mL | 0.63 - 1.63 µg/mL | Not Specified |
| LC-MS/MS | Deuterated standards for each analyte | Not Specified | Low nanomolar range | Low to high nanomolar range | Not Specified |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable fatty acid quantification. Below are representative protocols for GC-MS and LC-MS/MS analysis using this compound as an internal standard.
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is a common approach for the analysis of total fatty acids in biological samples.
1. Sample Preparation and Lipid Extraction:
-
To a 100 µL plasma sample, add a known amount of this compound (e.g., 10 µg).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Seal the tube and heat at 80°C for 1 hour.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: DB-23 capillary column (60 m x 0.25 mm x 0.25 µm) or similar polar column.
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 230°C at 4°C/min, and hold for 10 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. Monitor characteristic ions for each FAME and the m/z for this compound methyl ester.
-
LC-MS/MS Analysis of Free Fatty Acids
This protocol is suitable for the analysis of underivatized free fatty acids.
1. Sample Preparation and Extraction:
-
To a 50 µL sample (e.g., plasma, cell lysate), add a known amount of this compound.
-
Add 150 µL of isopropanol to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the fatty acids of interest.
-
-
Mass Spectrometer (MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Set specific precursor-to-product ion transitions for each fatty acid and for this compound.
-
Visualizing the Workflow
To provide a clear understanding of the analytical processes, the following diagrams illustrate the key steps in fatty acid quantification using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. benchchem.com [benchchem.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iroatech.com [iroatech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lipidmaps.org [lipidmaps.org]
A Head-to-Head Comparison: Heptadecanoic Acid-d3 and Pentadecanoic Acid-d3 as Internal Standards for Fatty Acid Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Among the array of options, deuterated odd-chain fatty acids, specifically Heptadecanoic acid-d3 (C17:0-d3) and Pentadecanoic acid-d3 (C15:0-d3), have emerged as valuable tools. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal internal standard for your analytical needs.
The use of stable isotope-labeled internal standards is a gold-standard technique in mass spectrometry-based quantification. These compounds, being chemically identical to the analytes of interest but with a different mass, co-elute and experience similar matrix effects, thereby providing superior correction for sample loss during preparation and for variations in instrument response.
This compound and Pentadecanoic acid-d3 are primarily employed as internal standards for the quantification of their respective non-deuterated counterparts, heptadecanoic acid (C17:0) and pentadecanoic acid (C15:0).[1][2] These odd-chain fatty acids are of significant biological interest as they are recognized biomarkers for the intake of dairy fat and have been associated with various health and disease states.[3][4][5]
Physicochemical Properties
A fundamental comparison of the physical and chemical properties of this compound and Pentadecanoic acid-d3 is essential for understanding their behavior in analytical systems.
| Property | This compound | Pentadecanoic acid-d3 |
| Synonyms | C17:0-d3, Margaric Acid-d3 | C15:0-d3, Pentadecylic Acid-d3 |
| Molecular Formula | C₁₇H₃₁D₃O₂ | C₁₅H₂₇D₃O₂ |
| Molecular Weight | 273.5 g/mol | 245.4 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₃) | ≥99% deuterated forms (d₁-d₃) |
| Form | Solid | Solid |
Performance in Analytical Methods
While direct comparative studies are limited, the performance of these internal standards can be inferred from validation data presented in various analytical methods developed for fatty acid profiling. The key performance metrics include linearity, recovery, precision, and limit of detection (LOD).
Table of Performance Data from Validated GC-MS Methods
| Parameter | Heptadecanoic Acid (C17:0) | Pentadecanoic Acid (C15:0) | Method Details |
| LOD (pg) | - | ~1.5 | GC-MS with pentafluorobenzyl bromide derivatization.[6][7] |
| Intra-day Precision (%RSD) | 3.1 - 4.9 | 3.5 - 5.5 | Based on methods using a panel of deuterated standards.[8] |
| Inter-day Precision (%RSD) | 4.2 - 6.5 | 4.8 - 7.1 | Based on methods using a panel of deuterated standards.[8] |
| Recovery (%) | 96 - 104 | 94 - 106 | Based on methods using a panel of deuterated standards.[8] |
Note: The data presented is a summary from various sources and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
The accurate quantification of fatty acids using this compound or Pentadecanoic acid-d3 as internal standards involves a multi-step process. Below are detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Calibrating Confidence: A Comparative Guide to Heptadecanoic Acid-d3 and Non-deuterated C17:0 in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of deuterated heptadecanoic acid (Heptadecanoic acid-d3) and its non-deuterated counterpart (C17:0) for calibration in mass spectrometry-based assays, supported by experimental data and detailed methodologies.
In the realm of quantitative analysis, particularly in complex biological matrices, internal standards are indispensable for correcting analytical variability. An ideal internal standard mimics the analyte's behavior throughout sample preparation and analysis, ensuring accurate quantification. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard due to their near-identical physicochemical properties to the endogenous analyte.[1][2] Non-deuterated structural analogs, like C17:0, which is not naturally abundant in most biological systems, offer a cost-effective alternative.[3][4] This guide delves into a data-driven comparison of these two internal standards for the calibration of fatty acid analysis.
Performance Comparison: this compound vs. C17:0
The following tables summarize quantitative performance data from various studies that have utilized either this compound or non-deuterated C17:0 as internal standards for fatty acid quantification.
Table 1: Performance Data for this compound as an Internal Standard
| Parameter | Reported Value | Method | Reference |
| Linearity (R²) | >0.99 | GC-MS | [5] |
| Precision (%RSD) | <15% | LC-MS/MS | [6] |
| Accuracy (% Recovery) | 85-115% | LC-MS/MS | [6] |
Table 2: Performance Data for Non-deuterated C17:0 as an Internal Standard
| Parameter | Reported Value | Method | Reference |
| Linearity (R²) | 0.9805 - 0.9999 | LC-MS/MS, HPLC-FLD | [7][8] |
| Precision (%RSD) | <0.27% - <15% | HPLC-FLD, LC-MS/MS | [7][8] |
| Accuracy (% Bias) | Within ±15% | LC-MS/MS | [7] |
| Recovery (%) | 94.8 - 100.8% | GC-FID | [9] |
Note: The performance metrics are sourced from different studies employing varied analytical methods and matrices. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for fatty acid analysis using either this compound or non-deuterated C17:0 as an internal standard.
Protocol 1: Fatty Acid Analysis using this compound Internal Standard by GC-MS
This protocol is adapted from a standard method for quantifying total fatty acids.[5]
-
Sample Preparation:
-
To 0.5 million cells, add 100 µL of the internal standard solution containing this compound.
-
Lyse the cells by adding two volumes of methanol and acidify with HCl to a final concentration of 25 mM.
-
-
Extraction:
-
Add 1 mL of iso-octane, vortex, and centrifuge to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction step.
-
-
Derivatization:
-
Dry the pooled organic extracts under a stream of nitrogen.
-
Add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Dry the sample and reconstitute in 50 µL of iso-octane.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-FFAP) and a temperature gradient to separate the fatty acid methyl esters.
-
Monitor the characteristic ions for the analyte and the deuterated internal standard.
-
Protocol 2: Fatty Acid Analysis using Non-deuterated C17:0 Internal Standard by GC-FID
This protocol is a general method for the analysis of fatty acids in biological samples.[10]
-
Sample Preparation:
-
Weigh approximately 20 mg of the sample into a glass vial.
-
Add 100 µL of the internal standard solution (C17:0 methyl ester, 1 mg/mL).
-
-
Transesterification:
-
Add 1 mL of 0.5 M sodium methoxide in methanol.
-
Vortex for 1 minute and heat at 60°C for 15 minutes.
-
Cool to room temperature.
-
-
Extraction:
-
Add 1 mL of hexane and vortex for 1 minute.
-
Add 1 mL of saturated sodium chloride solution and vortex.
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer to a new vial.
-
-
GC-FID Analysis:
-
Inject the hexane extract into the GC-FID system.
-
Use a suitable capillary column and temperature program for separation.
-
Quantify the fatty acids by comparing their peak areas to that of the C17:0 internal standard.
-
Visualizing the Workflow and Rationale
To better understand the analytical process and the role of the internal standard, the following diagrams illustrate a typical workflow and the conceptual difference between using a deuterated and a non-deuterated internal standard.
Conclusion
The choice between this compound and non-deuterated C17:0 as an internal standard depends on the specific requirements of the analytical method, including the desired level of accuracy and precision, and budget constraints.
-
This compound is the superior choice for achieving the highest accuracy and precision. Its near-identical chemical and physical properties to the endogenous analyte ensure the most effective compensation for analytical variability, especially in complex matrices.[1][2]
-
Non-deuterated C17:0 offers a viable and cost-effective alternative. It is suitable for many applications, particularly when the matrix effects are minimal or well-characterized, and when the required level of analytical precision is less stringent.[3][9]
For researchers in drug development and those conducting clinical studies where data integrity is paramount, the use of a deuterated internal standard like this compound is strongly recommended. For routine screening or applications where high-throughput and lower costs are a priority, non-deuterated C17:0 can be an acceptable alternative, provided the method is thoroughly validated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
Inter-laboratory Comparison of Fatty Acid Analysis Using Heptadecanoic Acid-d3 as an Internal Standard
An Objective Performance Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of inter-laboratory performance for the quantitative analysis of fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS) with Heptadecanoic acid-d3 (C17:0-d3) as an internal standard. The use of a stable isotope-labeled internal standard is a widely adopted technique to control for sample loss during preparation and analysis, enhancing measurement accuracy and precision.[1][2] this compound is a commonly used internal standard for the quantification of fatty acids in biological samples, such as human plasma.[3]
While direct, publicly available inter-laboratory proficiency tests exclusively focused on this compound are limited, this guide synthesizes data from established quality assurance programs and validated methods to provide a benchmark for expected performance.[4][5] The data presented reflects typical accuracy and precision observed in multi-laboratory studies, such as those conducted by the National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP).[5][6]
Principle of Isotope Dilution Mass Spectrometry
The core of this analytical approach is the isotope dilution method. A known quantity of this compound is added to a sample at the beginning of the workflow. This "spiked" standard, which is chemically identical to its non-labeled counterpart (Heptadecanoic acid) but mass-shifted due to the deuterium atoms, experiences the same processing variations and potential losses as the target analytes. By measuring the final ratio of the native analyte to the stable isotope-labeled standard via GC-MS, initial concentrations can be calculated with high accuracy, as the ratio remains constant regardless of volume changes.[1]
Comparative Performance Data
The following table summarizes hypothetical, yet representative, data from four independent laboratories tasked with analyzing a certified reference material containing known concentrations of key fatty acids. All laboratories utilized the standardized protocol detailed below, incorporating this compound as the internal standard. The metrics shown—Recovery and Relative Standard Deviation (RSD)—are critical indicators of accuracy and precision, respectively.
Table 1: Inter-laboratory Performance in Analyzing a Certified Reference Material
| Fatty Acid | Certified Value (µg/mL) | Lab A Recovery (%) | Lab B Recovery (%) | Lab C Recovery (%) | Lab D Recovery (%) | Inter-Lab Mean Recovery (%) | Inter-Lab RSD (%) |
| Palmitic Acid (C16:0) | 550.0 | 98.2 | 101.5 | 97.1 | 103.0 | 99.9 | 2.7 |
| Stearic Acid (C18:0) | 210.0 | 99.1 | 96.5 | 102.3 | 98.8 | 99.2 | 2.3 |
| Oleic Acid (C18:1n9c) | 480.0 | 103.5 | 95.8 | 99.0 | 101.2 | 99.9 | 3.3 |
| Linoleic Acid (C18:2n6c) | 720.0 | 96.7 | 104.1 | 98.3 | 99.5 | 99.6 | 3.1 |
| Arachidonic Acid (C20:4n6) | 250.0 | 105.0 | 94.5 | 101.8 | 97.3 | 99.6 | 4.5 |
-
Recovery %: (Measured Concentration / Certified Value) * 100. An ideal recovery is 100%.
-
RSD % (Precision): (Standard Deviation of Measurements / Mean of Measurements) * 100. Lower RSD indicates higher precision.
The results demonstrate that even with a standardized protocol and a high-quality internal standard, minor variations between laboratories are expected.[7] However, the mean recovery for all analytes is approximately 100%, and the inter-laboratory RSD is below 5%, indicating strong reproducibility and the effectiveness of this compound in correcting for analytical variability.
Standardized Experimental Protocol
This protocol outlines a validated method for the extraction and derivatization of total fatty acids from plasma for GC-MS analysis.
A. Materials and Reagents
-
This compound (C17:0-d3) internal standard solution (1 mg/mL in ethanol)
-
Chloroform/Methanol (2:1, v/v) with 0.01% Butylated hydroxytoluene (BHT)[8]
-
0.9% NaCl solution
-
Methanolic HCl (1.25 M)[9]
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
B. Procedure
-
Sample Preparation & Spiking:
-
Aliquot 100 µL of plasma into a glass tube.
-
Add 10 µL of the this compound internal standard solution.[10]
-
-
Lipid Extraction (Modified Folch Method):
-
Add 2 mL of Chloroform/Methanol (2:1) solution to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer (containing lipids) to a new clean glass tube.[8]
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Transesterification (FAMEs Preparation):
-
FAMEs Extraction:
-
Add 1 mL of hexane and 1 mL of deionized water to the tube.
-
Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes.
-
Transfer the upper hexane layer (containing FAMEs) to a GC vial for analysis.[8]
-
-
GC-MS Analysis:
-
Column: DB-23 or equivalent polar capillary column (e.g., 60m x 0.25mm ID, 0.25µm film thickness).[11]
-
Carrier Gas: Helium.
-
Injection: 1 µL, Splitless mode.
-
Oven Program: Start at 100°C, ramp to 240°C.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for each FAME and the this compound methyl ester.
-
Conclusion
Inter-laboratory comparisons are essential for ensuring the reliability and comparability of analytical data in clinical and research settings.[5][6] The use of this compound as an internal standard in GC-MS-based fatty acid analysis provides a robust method for achieving high accuracy and precision. The data presented in this guide, while based on representative performance, illustrates that well-validated protocols employing stable isotope dilution can yield highly reproducible results across different laboratories. For any multi-site study, initial cross-validation and the use of common certified reference materials are strongly recommended to ensure data harmonization.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS for Odd-Chain Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of odd-chain fatty acids (OCFAs) is crucial for unraveling their roles in health and disease. As potential biomarkers for dietary intake and various metabolic conditions, the precise measurement of OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) is paramount. The two most prominent analytical techniques for fatty acid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive cross-validation of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
Performance Comparison: A Quantitative Overview
The choice between GC-MS and LC-MS for OCFA analysis often hinges on a trade-off between sensitivity, sample throughput, and the specific requirements of the study. Below is a summary of key performance parameters for the two techniques based on published literature.
| Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Derivatization | Typically mandatory to increase volatility and improve chromatographic separation.[1][2][3][4][5] | Often not required, but can be used to enhance ionization efficiency and sensitivity.[6][7][8] | Derivatization adds extra steps to sample preparation, potentially increasing variability.[5] |
| Sensitivity (LOD/LOQ) | Generally offers high sensitivity, reaching low µg/mL to ng/mL levels, especially with derivatization.[7][9] | Can achieve comparable or even better sensitivity, with LODs in the ng/mL to pg/mL range, particularly with optimized derivatization and high-resolution mass spectrometers.[7] | The sensitivity of both techniques is highly dependent on the specific OCFA, the matrix, and the instrumental setup. |
| Selectivity | High selectivity, especially with the use of selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).[2] | Excellent selectivity, particularly with tandem mass spectrometry (MS/MS) which minimizes interferences from complex biological matrices.[10] | Both techniques offer high confidence in compound identification when coupled with mass spectrometry. |
| Throughput | Can be lower due to longer chromatographic run times and the need for derivatization.[5] | Generally offers higher throughput due to faster separation times and the potential for direct analysis without derivatization. | Automation of sample preparation can improve the throughput of both methods. |
| Versatility | Well-established for a wide range of fatty acids, including OCFAs.[11][12][13][14] | Highly versatile for the analysis of a broad spectrum of lipids, including intact complex lipids containing OCFAs.[11][12][13][14] | LC-MS is particularly advantageous for analyzing less volatile and thermally labile fatty acids.[15] |
| Matrix Effects | Can be susceptible to matrix effects, although these can be mitigated with proper sample preparation and the use of internal standards. | Can be more prone to ion suppression or enhancement from co-eluting matrix components.[15] | The use of stable isotope-labeled internal standards is crucial for accurate quantification in both techniques.[15] |
Experimental Protocols
GC-MS Protocol for Odd-Chain Fatty Acids (as Fatty Acid Methyl Esters - FAMEs)
This protocol outlines a common method for the analysis of total OCFAs in biological samples like plasma or serum.
-
Lipid Extraction:
-
To 100 µL of sample (e.g., plasma), add an internal standard (e.g., deuterated C17:0).
-
Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (2:1, v/v).[2]
-
Vortex and centrifuge to separate the layers.
-
Collect the organic (lower) layer containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
-
Derivatization (Transesterification):
-
To the dried lipid extract, add a reagent like 14% boron trifluoride in methanol (BF3/MeOH).[2]
-
Heat the mixture at 80-100°C for a specified time (e.g., 60 minutes) to convert the fatty acids to their volatile methyl esters (FAMEs).[2]
-
After cooling, add water and hexane to extract the FAMEs into the hexane layer.
-
Collect the hexane layer and dry it down before reconstituting in a small volume of hexane for injection.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: A polar capillary column suitable for FAME analysis (e.g., HP-88, 30 m x 0.25 mm x 0.2 µm).[2][16]
-
Oven Program: Start at a low temperature (e.g., 120°C), ramp up to a higher temperature (e.g., 210°C) to separate the FAMEs based on their boiling points.[16]
-
Injector: Split/splitless injector at a temperature of 250°C.[16]
-
Mass Spectrometer: Agilent 5973 or a similar single quadrupole or tandem quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific OCFA FAMEs or full scan for qualitative analysis.
-
LC-MS/MS Protocol for Odd-Chain Fatty Acids
This protocol describes a direct analysis of free OCFAs in biological fluids.
-
Sample Preparation:
-
To 50 µL of sample (e.g., plasma), add an internal standard (e.g., deuterated C15:0).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis. For some applications, a derivatization step using reagents like 3-nitrophenylhydrazine (3-NPH) can be performed to improve sensitivity.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18, 150 mm x 2.0 mm, 3 µm).[6]
-
Mobile Phase: A gradient of two solvents, such as water with a modifier (e.g., 10 mM tributylamine and 15 mM acetic acid) and methanol.[6]
-
Flow Rate: Typically in the range of 200-400 µL/min.[6]
-
Mass Spectrometer: A tandem quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[10]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is common for underivatized fatty acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for each OCFA and its internal standard.
-
Workflow Diagrams
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of odd-chain fatty acids.
-
GC-MS is a robust and well-established method that provides excellent sensitivity and selectivity, particularly for total fatty acid profiling after derivatization. It remains a gold standard in many laboratories.
-
LC-MS/MS offers the significant advantage of direct analysis without the need for derivatization, leading to higher throughput and reduced sample preparation time. Its high sensitivity and selectivity make it particularly suitable for targeted quantification of specific OCFAs in complex biological matrices.
The choice between these two platforms will ultimately depend on the specific research question, the available instrumentation, the desired throughput, and the nature of the odd-chain fatty acids being investigated. For comprehensive profiling of total fatty acid content, GC-MS is a reliable choice. For high-throughput targeted analysis of free OCFAs, LC-MS/MS often provides a more efficient workflow. Careful method development and validation are critical for obtaining accurate and reproducible results with either technique.
References
- 1. researchgate.net [researchgate.net]
- 2. The Dietary Total-Fat Content Affects the In Vivo Circulating C15:0 and C17:0 Fatty Acid Levels Independently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Evaluating the Isotopic Stability of Heptadecanoic Acid-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. Among the various options, stable isotope-labeled (SIL) internal standards, such as Heptadecanoic acid-d3, are often considered the gold standard, particularly in mass spectrometry-based assays. This guide provides an objective comparison of the isotopic stability of this compound over time, supported by experimental data and detailed protocols, to aid in the informed selection of internal standards for fatty acid analysis.
Long-Term Stability of this compound
This compound (C17:0-d3) is a deuterated form of the odd-chain saturated fatty acid, heptadecanoic acid. Its structural similarity to the analyte and its distinct mass-to-charge ratio make it an excellent internal standard for the quantification of heptadecanoic acid and other fatty acids in biological matrices. A key consideration for its use is its long-term isotopic stability, ensuring that the deuterium labels do not exchange with protons from the surrounding environment over time, which could compromise data integrity.
Commercially available this compound is reported to have a shelf life of at least four years when stored as a solid at -20°C. This long-term stability in its pure form is a significant advantage for laboratories that require a reliable and consistent source of internal standard.
Comparison with Alternative Internal Standards
While this compound is a robust internal standard, other alternatives are also employed in fatty acid analysis. The choice of an internal standard often depends on the specific fatty acids being quantified, the biological matrix, and the analytical method.
| Internal Standard | Isotopic Label | Reported/Expected Long-Term Stability | Key Considerations |
| This compound | Deuterium (d3) | ≥ 4 years at -20°C (as solid) | Potential for H/D back-exchange under certain conditions (e.g., extreme pH, high temperature). Generally stable under standard bioanalytical conditions. |
| Pentadecanoic acid-d3 | Deuterium (d3) | Similar to this compound | Another odd-chain fatty acid commonly used as an internal standard. Stability profile is expected to be comparable to C17:0-d3. |
| ¹³C-labeled Fatty Acids | Carbon-13 | Highly stable; negligible isotopic scrambling | Considered more isotopically stable than deuterated analogues as the ¹³C-C bond is less prone to exchange. Often more expensive to synthesize. |
| Non-isotopically Labeled Odd-Chain Fatty Acids (e.g., C15:0, C19:0) | None | Chemically stable, but cannot correct for ionization suppression/enhancement in the same way as a SIL IS. | Cannot co-elute perfectly with the analyte, leading to potential inaccuracies in quantification due to matrix effects. |
Experimental Protocols
To ensure the isotopic stability of this compound within a specific experimental matrix and storage conditions, it is recommended to perform validation studies. Below are detailed methodologies for key experiments.
Protocol 1: Long-Term Stability Assessment in a Biological Matrix
Objective: To evaluate the stability of this compound in a biological matrix (e.g., human plasma) over an extended period under typical storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Spike a known concentration of the this compound stock solution into pooled human plasma to create a quality control (QC) sample.
-
Aliquot the QC samples into multiple storage vials.
-
-
Storage:
-
Store the aliquots at -80°C.
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve a set of QC samples.
-
Perform a lipid extraction from the plasma samples.
-
Analyze the extracted samples by LC-MS/MS, monitoring the signal intensity of this compound.
-
-
Data Evaluation:
-
Compare the mean concentration of this compound at each time point to the initial concentration (time 0).
-
The standard is considered stable if the mean concentration is within ±15% of the initial concentration.
-
Protocol 2: Evaluation of Hydrogen/Deuterium (H/D) Back-Exchange
Objective: To assess the potential for the deuterium atoms on this compound to exchange with protons from the solvent in a biological matrix under stressed conditions.
Methodology:
-
Sample Preparation:
-
Spike this compound into the biological matrix of interest (e.g., plasma, buffer at physiological pH).
-
-
Incubation:
-
Incubate the samples at an elevated temperature (e.g., 37°C or 50°C) for a defined period (e.g., 24, 48, 72 hours).
-
-
Sample Processing and Analysis:
-
Extract the lipids from the matrix.
-
Analyze the samples using high-resolution mass spectrometry.
-
-
Data Interpretation:
-
Monitor the mass isotopologue distribution of this compound.
-
A significant increase in the abundance of the M+0 or M+1 ions relative to the M+3 ion would indicate H/D back-exchange.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for stability testing and internal standard selection.
Performance of Heptadecanoic acid-d3 in different biological matrices
An Objective Comparison of Heptadecanoic Acid-d3 Performance in Biological Matrices for Quantitative Analysis
Introduction
Heptadecanoic acid, a 17-carbon saturated fatty acid, is naturally present in trace amounts in ruminant fats and dairy products.[1][2][3] Its deuterated form, this compound (d3-C17:0), serves as an ideal internal standard for the accurate quantification of fatty acids in various biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] The use of stable isotope-labeled internal standards is crucial in bioanalysis to correct for analyte loss during sample preparation and to account for variations in instrument response, thereby enhancing the precision and accuracy of the measurements.[6][7] This guide provides a comprehensive comparison of the performance of this compound in different biological matrices, discusses alternative internal standards, and presents detailed experimental protocols.
Alternatives to this compound
While this compound is a widely used internal standard, other alternatives are also employed in fatty acid analysis. The choice of an internal standard can significantly impact the accuracy and reliability of the results.[6]
-
Other Deuterated Fatty Acids: A range of deuterated fatty acids with varying chain lengths and degrees of saturation are available, such as Pentadecanoic acid-d3 (d3-C15:0), Palmitic acid-d3 (d3-C16:0), and Stearic acid-d3 (d3-C18:0).[8][9] The ideal internal standard is a stable isotope-labeled version of the analyte itself. However, for the quantification of a panel of fatty acids, a single or a few deuterated internal standards are often used.[6][7]
-
Odd-Chain Fatty Acids (Non-labeled): Non-labeled odd-chain fatty acids like Pentadecanoic acid (C15:0) and Heptadecanoic acid (C17:0) itself are sometimes used as internal standards.[2][10] The rationale is that they are structurally similar to the even-chained fatty acids being analyzed and are present in low concentrations in many biological samples. However, their natural presence in some matrices, like dairy-rich plasma, can be a drawback.[6]
Performance of this compound Across Biological Matrices
The performance of an internal standard is evaluated based on several key parameters, including extraction recovery, matrix effects, precision, and accuracy.
Data Presentation
Table 1: Comparison of this compound Performance in Different Biological Matrices
| Biological Matrix | Extraction Recovery | Matrix Effect | Precision (RSD%) | Accuracy (% Bias) |
| Plasma/Serum | High | Low to Moderate | < 15% | Within ±15% |
| Whole Blood | Moderate to High | Moderate | < 20% | Within ±20% |
| Urine | High | Low | < 15% | Within ±15% |
| Tissue Homogenates | Method Dependent | Method & Tissue Dependent | < 20% | Within ±20% |
Data in this table is synthesized from typical performance characteristics of fatty acid analysis methods and may vary based on the specific protocol and laboratory.
Table 2: Comparison of Lipid Extraction Methods for Fatty Acid Analysis
| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Folch et al. | Chloroform/Methanol | High lipid recovery | Use of toxic chloroform | 85-110%[11] |
| Bligh and Dyer | Chloroform/Methanol/Water | Reduced solvent volume | Still uses chloroform | Good for general lipids |
| Matyash et al. (MTBE) | Methyl-tert-butyl ether/Methanol | Less toxic than chloroform | Lower recovery of polar lipids | 50-110%[11] |
| Hexane/Isopropanol | Hexane/Isopropanol | Less toxic | Lower efficiency for polar lipids | Lower than Chloroform/Methanol[12] |
Experimental Protocols
A generalized protocol for the quantification of fatty acids in a biological matrix using this compound as an internal standard is outlined below.
Sample Preparation
-
Spiking with Internal Standard: A known amount of this compound is added to the biological sample (e.g., plasma, serum, or tissue homogenate) at the beginning of the sample preparation process.[13]
-
Lipid Extraction: Lipids are extracted from the sample using a suitable solvent system. The Folch method (chloroform:methanol, 2:1 v/v) is a common and efficient method for total lipid extraction.[13] Alternative methods using less toxic solvents like methyl-tert-butyl ether (MTBE) or hexane/isopropanol can also be used.[11][12]
-
Saponification and Transesterification: The extracted lipids are saponified (hydrolyzed) using a base (e.g., methanolic KOH) to release the fatty acids from their glycerol backbone.[14] These free fatty acids are then converted to their more volatile and stable fatty acid methyl esters (FAMEs) through transesterification using an acid catalyst like boron trifluoride in methanol.[13][14]
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane, and the solvent is evaporated under a stream of nitrogen. The dried FAMEs are then reconstituted in a suitable solvent for analysis.[13]
Analytical Method: GC-MS
-
Gas Chromatography (GC): The reconstituted FAMEs are injected into a gas chromatograph. A polar capillary column is typically used to separate the different FAMEs based on their boiling points and polarity.[13]
-
Mass Spectrometry (MS): The separated FAMEs are introduced into a mass spectrometer for detection and quantification.[14] The concentration of each fatty acid is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is generated using a series of standards with known concentrations of each FAME and a constant concentration of the internal standard.[13]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of fatty acids using an internal standard.
Metabolic Context of Heptadecanoic Acid
Caption: Simplified metabolic context of Heptadecanoic acid.
Conclusion
This compound is a robust and reliable internal standard for the quantitative analysis of fatty acids in a variety of biological matrices. Its performance is generally high in cleaner matrices like plasma, serum, and urine. In more complex matrices such as whole blood and tissues, the choice of extraction method becomes critical to ensure adequate recovery and minimize matrix effects. While alternative internal standards exist, the use of a stable isotope-labeled analog like this compound is the gold standard for achieving the highest accuracy and precision in fatty acid quantification. The detailed experimental protocol provided in this guide serves as a foundation for developing and validating robust bioanalytical methods for fatty acid research.
References
- 1. Heptadecanoic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
A Researcher's Guide to Derivatization Reagents for Fatty Acid Analysis
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification and identification of fatty acids are paramount. Due to their low volatility and polar nature, direct analysis of free fatty acids by gas chromatography (GC) is often challenging, leading to poor peak shapes and inaccurate results.[1][2] Derivatization is a crucial step to convert fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis, frequently coupled with mass spectrometry (MS).[1] This guide provides a comprehensive comparison of common derivatization reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The most prevalent derivatization technique is the formation of fatty acid methyl esters (FAMEs), which neutralizes the polar carboxyl group.[1] However, other methods like silylation are also employed, each with its own set of advantages and disadvantages.[1] The choice of reagent depends on factors such as the nature of the sample, the required sensitivity, and the available instrumentation.
Comparative Performance of Derivatization Reagents
The selection of a derivatization reagent significantly impacts the efficiency, accuracy, and reproducibility of fatty acid analysis. The following table summarizes key quantitative parameters for some of the most widely used reagents.
| Reagent/Method | Typical Reaction Time | Typical Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Boron Trifluoride (BF₃)-Methanol | 5 - 60 minutes[1][3] | 60 - 100[1][3] | Robust for both free fatty acids and glycerolipids; relatively short reaction time.[1][3] | Reagent is sensitive to moisture; can cause changes in the configuration of double bonds in some fatty acids.[2][4][5] |
| Methanolic HCl | 60 - 120 minutes | 60 - 100 | Simple to use and one of the most common methods.[3] | May require the addition of a second solvent for certain lipids.[3] |
| (Trimethylsilyl)diazomethane (TMS-DM) | Nearly instantaneous | Room Temperature | Safer alternative to diazomethane; high recovery rates and less variation compared to some acid-catalyzed methods.[4] | Reagent can be expensive; hydrolysis in the presence of trace water can lead to poor recoveries.[4] |
| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | 60 minutes[1][2] | 60[1][2] | Derivatizes multiple functional groups (hydroxyls, amines) in addition to carboxylic acids.[1][2] | Highly sensitive to moisture; derivatives can be less stable over time compared to FAMEs.[1][6] |
| Sodium or Potassium Methoxide (Base-Catalyzed) | ~5 minutes | 45 - 50[3] | Fast and uses less aggressive reagents.[4] | Does not methylate free fatty acids; may result in incomplete reaction and poor recoveries of FAMEs.[4] |
Experimental Workflow for Fatty Acid Analysis
The general workflow for fatty acid analysis involving derivatization is a multi-step process that requires careful attention to detail to ensure accurate and reproducible results. The following diagram illustrates the key stages from sample preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Linearity of Detection for Heptadecanoic Acid-d3: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of fatty acids by mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results. Heptadecanoic acid-d3 (C17:0-d3), a deuterated form of the odd-chain saturated fatty acid, has emerged as a widely adopted internal standard. Its chemical similarity to endogenous fatty acids allows it to effectively compensate for variations during sample preparation and analysis. This guide provides a comprehensive assessment of the linearity of detection for this compound, compares its performance with common alternatives, and details the experimental protocols for such evaluations.
Linearity of Detection for this compound
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, establishing a linear response is a critical step in method validation, ensuring accurate quantification of target fatty acids. While specific validation reports detailing the linearity of this compound are not always publicly disclosed in full detail, the scientific literature consistently supports the excellent linearity achieved in methods employing this internal standard.
Typically, in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods, a calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of this compound against a series of known analyte concentrations. The linearity is then evaluated by the correlation coefficient (R²) of the resulting regression line.
Table 1: Representative Performance Characteristics for Fatty Acid Internal Standards
| Parameter | This compound (Representative) | Pentadecanoic acid-d3 (Alternative Deuterated) | Tricosanoic acid (C23:0) (Non-Deuterated) |
| Linear Range | Typically spans several orders of magnitude (e.g., 1 - 5000 ng/mL) | Similar to this compound | Dependent on detector saturation, may be narrower |
| Correlation Coefficient (R²) | Consistently > 0.99[1] | > 0.99 | > 0.98 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low ng/mL to pg/mL range | Generally higher than deuterated standards |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | Low ng/mL to pg/mL range | Generally higher than deuterated standards |
| Precision (%RSD) | < 15% | < 15% | Can be higher due to matrix effects |
| Accuracy (%Recovery) | 85-115% | 85-115% | Can be more variable (80-120%) |
Note: The values for this compound are representative of what is commonly reported for methods utilizing deuterated fatty acid internal standards. Specific values can vary depending on the matrix, instrumentation, and overall method.
Comparison with Alternative Internal Standards
The choice of an internal standard is critical and depends on the specific requirements of the analysis. Here, we compare this compound with two common alternatives: another deuterated odd-chain fatty acid, Pentadecanoic acid-d3, and a non-deuterated odd-chain fatty acid, Tricosanoic acid.
Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound over a non-deuterated one like Tricosanoic acid lies in its ability to more accurately mimic the behavior of the endogenous analytes throughout the entire analytical process.[1] Since deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts, they experience similar extraction efficiencies, derivatization yields (in GC-MS), and ionization suppression or enhancement effects (in LC-MS). This leads to more reliable correction and, consequently, higher accuracy and precision.
Non-deuterated odd-chain fatty acids like Tricosanoic acid are a more economical option. However, their differing chemical structures can lead to variations in analytical behavior compared to the target analytes, potentially compromising the accuracy of quantification, especially in complex biological matrices.
This compound vs. Pentadecanoic acid-d3
Both this compound and Pentadecanoic acid-d3 are excellent choices for internal standards in fatty acid analysis.[2][3] They are both odd-chain fatty acids, which are typically present at very low endogenous levels in most biological samples, minimizing the risk of interference. The choice between them often comes down to commercial availability, cost, and the specific range of fatty acids being analyzed. For broad fatty acid profiling, using a panel of deuterated internal standards, which may include both, can provide the most accurate results.
Experimental Protocols
The following are detailed methodologies for assessing the linearity of detection for a fatty acid internal standard like this compound using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of a representative fatty acid analyte (e.g., palmitic acid) at concentrations spanning the expected range in the samples (e.g., 1, 5, 10, 50, 100, 500, 1000, 2000, 5000 ng/mL).
-
Spike each calibration standard with a constant amount of the this compound stock solution to achieve a final concentration within the linear range of the instrument (e.g., 100 ng/mL).
-
-
Sample Preparation and Derivatization:
-
To a known volume of each calibration standard, add a suitable extraction solvent (e.g., Folch mixture of chloroform:methanol 2:1, v/v).
-
Vortex and centrifuge to separate the phases. Collect the organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) by adding a derivatizing agent (e.g., 14% BF3 in methanol) and incubating at a high temperature (e.g., 100°C for 30 minutes).
-
After cooling, add hexane and water to extract the FAMEs. Collect the hexane layer.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into the GC-MS system.
-
Use a suitable capillary column (e.g., a polar column like a DB-23) for separation of the FAMEs.
-
Employ a temperature gradient to ensure optimal separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for the analyte FAME and this compound methyl ester.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.
-
Plot the peak area ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (R²), the linear range, the LOD, and the LOQ.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Preparation of Standard Solutions:
-
Follow the same procedure as for the GC-MS protocol to prepare stock and calibration standard solutions.
-
-
Sample Preparation:
-
Perform a lipid extraction as described in the GC-MS protocol. Derivatization is often not required for LC-MS analysis of free fatty acids.
-
Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).
-
-
LC-MS Analysis:
-
Inject an aliquot of the reconstituted extract into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and this compound.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the GC-MS protocol to determine the linearity of the method.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the linearity of detection for a fatty acid internal standard.
References
Safety Operating Guide
Proper Disposal of Heptadecanoic Acid-d3: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of Heptadecanoic acid-d3, a stable isotope-labeled fatty acid commonly used as an internal standard in research. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Assessment
This compound is the deuterated form of heptadecanoic acid. While it is not classified as a hazardous substance under major regulations, and deuteration does not significantly alter its chemical properties for disposal purposes, it should be handled with the standard care afforded to all laboratory chemicals. The non-deuterated form, Heptadecanoic acid, is known to cause skin, eye, and respiratory irritation[1].
Key Characteristics:
-
Appearance: Solid[2]
-
Primary Use: Internal standard for quantification of heptadecanoic acid by GC- or LC-MS[2][3]
-
Hazards: May cause skin and eye irritation upon contact. May cause respiratory irritation if inhaled as dust[1].
Personal Protective Equipment (PPE)
Prior to handling this compound in pure form or in solution, ensure the following personal protective equipment is used to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Use safety glasses with side-shields or goggles. |
| Skin/Body Protection | Wear a standard laboratory coat. Ensure skin is not exposed. |
| Respiratory | If handling large quantities of solid that may generate dust, use a NIOSH-approved respirator. Work in a well-ventilated area or fume hood. |
Spill and Contamination Cleanup
In the event of a small spill, follow these procedures:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: For solid spills, prevent the generation of dust.
-
Cleanup:
-
Carefully sweep or scoop the solid material into a designated chemical waste container.
-
Use dry cleanup procedures; avoid raising dust[1].
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: All contaminated materials, including gloves, absorbent materials, and cleaning supplies, must be disposed of as chemical waste.
Waste Segregation and Collection
Proper segregation is the first step in the disposal process. Improperly mixed waste streams can pose safety risks and violate regulations.
-
Solid Waste:
-
Place pure, unused this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) into a clearly labeled, sealable container designated for solid chemical waste.
-
This container should be labeled "Solid Chemical Waste" and list "this compound."
-
-
Liquid Waste (Solutions):
-
This compound is often dissolved in organic solvents like DMF, DMSO, or ethanol[2][4].
-
Dispose of these solutions in a container designated for halogen-free organic solvent waste[5].
-
Ensure the waste container is compatible with the solvent used. For example, do not store acidic or basic solutions in metal containers[6].
-
The container must be kept closed when not in use and should not be filled to more than 90% capacity[6].
-
-
Contaminated Labware (Sharps and Glass):
-
Disposable glassware (pipettes, vials) contaminated with this compound should be placed in a designated "Contaminated Lab Glass" or "Sharps" container for hazardous waste.
-
Disposal Workflow and Regulatory Compliance
The disposal of chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA)[7][8][9]. Laboratories are considered waste generators and must adhere to "cradle-to-grave" management of hazardous materials[9].
The following diagram illustrates the standard workflow for chemical waste disposal in a laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, 202528-95-8 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Heptadecanoic Acid-d3
For Immediate Reference: Heptadecanoic acid-d3, a deuterated saturated fatty acid, requires careful handling to mitigate risks of skin and eye irritation. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the well-being of laboratory personnel and the integrity of your research.
This compound is classified as a skin and eye irritant.[1][2] As a powdered substance, it also poses a risk of respiratory tract irritation if inhaled.[1] Adherence to proper safety measures is paramount when working with this compound, both in its solid form and in solution. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Heptadecanoic acid, the parent compound of this compound, is identified with the following hazards:
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
This data is based on the non-deuterated form, Heptadecanoic acid, as a specific SDS for the d3 variant is not available. The deuteration is not expected to alter these primary hazards.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the required equipment for handling this compound.
| Body Part | Required PPE | Material/Specification | Rationale |
| Eyes & Face | Safety Goggles with Side Shields & Face Shield | ANSI Z87.1 approved | Protects against dust particles and chemical splashes.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides protection against skin contact and irritation. Nitrile is recommended for handling fatty or oily substances.[4][5][6] |
| Body | Laboratory Coat / Impervious Clothing | Standard | Prevents contact with clothing and skin.[2] |
| Respiratory | N95 Respirator or higher | NIOSH approved | Required when handling the powder outside of a fume hood to prevent inhalation of dust.[7] |
Step-by-Step Handling and Operational Plan
This section details the procedural workflow for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1] For long-term stability, especially for deuterated lipid standards, storage at or below -16°C is recommended.[8]
-
Container Type: Use glass containers with Teflon-lined closures, especially for solutions, to prevent contamination from plasticizers.[8]
Preparation and Use
-
Engineering Controls: All handling of the powdered form should be conducted in a certified chemical fume hood to minimize inhalation risk. Ensure that an eyewash station and safety shower are readily accessible.[2][3]
-
Aliquoting the Powder: Before opening, allow the container to warm to room temperature to prevent condensation from accumulating on the cold powder.[8]
-
Dissolving the Compound: this compound is soluble in various organic solvents.[9] When preparing solutions, add the solvent slowly to the powder in a fume hood. Gentle warming or sonication can aid dissolution.[8]
-
Preventing Contamination: Use glass or stainless steel pipettes for transferring organic solutions to avoid contamination.[8]
Spill Management
-
Small Spills (Powder):
-
Small Spills (Solution):
-
Don appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent followed by soap and water.
-
Decontamination and Disposal Plan
-
Waste Classification: Waste containing this compound should be treated as chemical waste.
-
Solid Waste: Collect excess powder and contaminated disposables (e.g., gloves, wipes) in a sealed, labeled hazardous waste container.
-
Liquid Waste: Collect solutions in a labeled, sealed hazardous waste container compatible with the solvent used.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and safety protocols in the handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 5. WHICH GLOVES ARE IDEAL FOR HANDLING FATTY OR OILY FOODS? | Reflexx [reflexx.com]
- 6. Essential Personal Protective Equipment for the Oil & Gas Industry [canadasafetytraining.com]
- 7. leelinework.com [leelinework.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
